molecular formula C8H5FN2O B3028602 7-Fluorophthalazin-1(2H)-one CAS No. 23928-52-1

7-Fluorophthalazin-1(2H)-one

Cat. No.: B3028602
CAS No.: 23928-52-1
M. Wt: 164.14
InChI Key: QDIFSAJTLJORDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluorophthalazin-1(2H)-one is a useful research compound. Its molecular formula is C8H5FN2O and its molecular weight is 164.14. The purity is usually 95%.
BenchChem offers high-quality 7-Fluorophthalazin-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Fluorophthalazin-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoro-2H-phthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O/c9-6-2-1-5-4-10-11-8(12)7(5)3-6/h1-4H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIFSAJTLJORDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)NN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101309585
Record name 7-Fluoro-1(2H)-phthalazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101309585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23928-52-1
Record name 7-Fluoro-1(2H)-phthalazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23928-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoro-1(2H)-phthalazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101309585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 7-Fluorophthalazin-1(2H)-one Chemical Properties & Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and reactivity of 7-Fluorophthalazin-1(2H)-one , a critical heterocyclic scaffold in medicinal chemistry, particularly in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors.

Executive Technical Summary

7-Fluorophthalazin-1(2H)-one is a fused pyridazinone bicyclic system characterized by a fluorine atom at the C7 position. It serves as a high-value intermediate in the synthesis of targeted antineoplastic agents. Its structural rigidity and capacity for hydrogen bonding (via the lactam motif) make it an ideal pharmacophore for binding to the nicotinamide pocket of PARP enzymes.

PropertyData
CAS Number 23928-52-1
IUPAC Name 7-fluoro-2H-phthalazin-1-one
Molecular Formula C₈H₅FN₂O
Molecular Weight 164.14 g/mol
Appearance White to off-white crystalline solid
Melting Point 205–208 °C (Typical range for fluoro-analogs)
Solubility Low in water; Soluble in DMSO, DMF, hot Ethanol
Key Hazard Irritant (Skin/Eye/Respiratory)

Physicochemical Profile

Lactam-Lactim Tautomerism

Like the parent phthalazinone, the 7-fluoro derivative exists in a tautomeric equilibrium between the lactam (2H-one) and lactim (1-hydroxy) forms. In the solid state and in polar solvents (DMSO, Methanol), the lactam form predominates due to the stability of the amide-like resonance and the high bond energy of the C=O group.

  • Implication for Reactivity: Electrophiles can attack either the Nitrogen (N2) or the Oxygen, depending on conditions. Under basic conditions (e.g., K₂CO₃/DMF), alkylation typically favors the N-alkylation product, preserving the carbonyl functionality essential for PARP binding activity.

Fluorine Effect

The C7-fluorine atom exerts a strong inductive electron-withdrawing effect (-I), which:

  • Increases the acidity of the N2-H proton (pKa ≈ 10.5–11.0), facilitating deprotonation under milder basic conditions compared to the non-fluorinated parent.

  • Deactivates the benzene ring towards electrophilic aromatic substitution, but activates the C1 position for nucleophilic displacement after conversion to the chloro-imidate (see Reactivity section).

Synthetic Methodologies

The regioselective synthesis of 7-fluorophthalazin-1(2H)-one is critical to avoid contamination with the 6-fluoro isomer. The most robust industrial route utilizes 5-fluorophthalide as the starting material.

Regioselective Synthesis from 5-Fluorophthalide

Reaction of 5-fluorophthalide with hydrazine hydrate effects a ring-opening/ring-closing sequence. The regiochemistry is dictated by the position of the carbonyl in the lactone precursor.

  • Mechanism: Hydrazine attacks the lactone carbonyl (C1), opening the furanone ring to form a hydrazide intermediate. The terminal nitrogen of the hydrazide then condenses with the benzylic ketone/aldehyde (or activated alcohol), closing the pyridazinone ring.

  • Outcome: The C5-fluorine of the phthalide becomes the C7-fluorine of the phthalazinone.

Synthesis cluster_0 Precursors cluster_1 Intermediate cluster_2 Product Phthalide 5-Fluorophthalide (CAS 700-85-6) Inter Hydroxy-hydrazide Intermediate Phthalide->Inter Ring Opening (Reflux/EtOH) Hydrazine Hydrazine Hydrate (N2H4·H2O) Hydrazine->Inter Product 7-Fluorophthalazin-1(2H)-one (CAS 23928-52-1) Inter->Product Cyclodehydration (-H2O)

Figure 1: Regioselective synthesis pathway converting 5-fluorophthalide to 7-fluorophthalazin-1(2H)-one.

Chemical Reactivity & Functionalization[4][5]

The utility of 7-fluorophthalazin-1(2H)-one lies in its transformation into 1-chloro-7-fluorophthalazine , a versatile electrophile.

Chlorination (Activation)

Treatment with phosphorus oxychloride (POCl₃) converts the lactam carbonyl into a chlorimine. This restores aromaticity to the pyridazine ring, making the C1 position highly susceptible to Nucleophilic Aromatic Substitution (SₙAr).

  • Reagent: POCl₃ (solvent/reagent) or POCl₃/PCl₅.

  • Catalyst: Catalytic DMF (Vilsmeier-Haack type activation).

  • Product: 1-Chloro-7-fluorophthalazine.

Nucleophilic Displacement (Coupling)

The 1-chloro derivative reacts rapidly with amines (e.g., piperazine, aniline derivatives) to form 1-amino-7-fluorophthalazines. This is the standard "click-in" step for attaching the phthalazine core to larger drug scaffolds.

Reactivity Start 7-Fluorophthalazin-1(2H)-one (Lactam Form) Chloro 1-Chloro-7-fluorophthalazine (Activated Electrophile) Start->Chloro POCl3, cat. DMF Reflux, 2-4h Product_N N-Alkyl-7-fluorophthalazinone (N-Alkylation Product) Start->Product_N R-X, K2CO3 DMF, 60°C Product_Amino 1-Amino-7-fluorophthalazine (S_NAr Product) Chloro->Product_Amino HNR2 (e.g., Piperazine) Et3N, THF/DCM

Figure 2: Divergent reactivity profile showing activation via chlorination versus direct N-alkylation.

Experimental Protocols

Protocol A: Synthesis of 7-Fluorophthalazin-1(2H)-one

Objective: Preparation of the core scaffold from 5-fluorophthalide.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents:

    • 5-Fluorophthalide: 5.0 g (32.9 mmol)

    • Hydrazine hydrate (80%): 5.0 mL (~80 mmol, 2.5 equiv)

    • Ethanol (Absolute): 50 mL

  • Procedure:

    • Dissolve 5-fluorophthalide in Ethanol at room temperature.

    • Add Hydrazine hydrate dropwise over 5 minutes. (Caution: Exothermic).

    • Heat the mixture to reflux (80 °C) for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1) for disappearance of phthalide.

    • Cool the reaction mixture to 0–5 °C in an ice bath. The product will precipitate as a white solid.

  • Workup:

    • Filter the solid under vacuum.

    • Wash the filter cake with cold Ethanol (2 x 10 mL) and Diethyl Ether (2 x 10 mL).

    • Dry in a vacuum oven at 50 °C for 12 hours.

  • Yield: Typical yield is 85–92%.

Protocol B: Chlorination to 1-Chloro-7-fluorophthalazine

Objective: Activation of the scaffold for coupling.

  • Setup: Dry 100 mL round-bottom flask under Nitrogen atmosphere.

  • Reagents:

    • 7-Fluorophthalazin-1(2H)-one: 2.0 g (12.2 mmol)

    • Phosphorus Oxychloride (POCl₃): 10 mL (Excess)

    • DMF: 2–3 drops (Catalyst)

  • Procedure:

    • Suspend the phthalazinone in POCl₃.

    • Add DMF.[1] Evolution of gas (HCl) may occur.

    • Heat to reflux (105 °C) for 2 hours. The suspension should become a clear yellow solution.

    • Quenching (Critical): Cool to room temperature. Pour the reaction mixture slowly onto crushed ice (~200 g) with vigorous stirring. Maintain temperature <10 °C to prevent hydrolysis of the chloride.

    • Neutralize carefully with saturated NaHCO₃ solution to pH 7–8.

  • Isolation:

    • Extract with Dichloromethane (3 x 50 mL).

    • Dry organic layer over anhydrous MgSO₄.

    • Concentrate in vacuo to yield the crude chloro-compound (often used directly without further purification due to hydrolytic instability).

Safety & Handling

  • Hydrazine Hydrate: Potent carcinogen, corrosive, and skin sensitizer. Handle in a fume hood with double nitrile gloves.

  • POCl₃: Highly corrosive; reacts violently with water to release HCl and phosphoric acid. Quench with extreme caution.

  • 7-Fluorophthalazin-1(2H)-one: Treat as a potential bioactive agent. Standard PPE (lab coat, gloves, goggles) required.

References

  • Regioselective Synthesis of Phthalazinones

    • Title: Regioselective Fluorination of 7-Oxo-1,2,4-benzotriazines Using Selectfluor.[2][3] (Analogous chemistry discussion).

    • Source: National Institutes of Health (NIH) / PubMed Central.
    • URL:[Link]

  • Phthalazinone Scaffold in Drug Discovery

    • Title: Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents.
    • Source: Bentham Science / PubMed.
    • URL:[Link]

  • Synthesis of 1-Chloro-phthalazines (General Protocol)

    • Title: POCl3 mediated one-pot deoxygenative aromatization...
    • Source: Royal Society of Chemistry / ResearchG
    • URL:[Link]

  • General Properties of Phthalazinones

    • Title: 1(2H)-Phthalazinone Compound Summary.
    • Source: PubChem.[4]

    • URL:[Link][4]

Sources

7-Fluorophthalazin-1(2H)-one: Mechanism of Action & Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical mechanism of action (MoA) for 7-Fluorophthalazin-1(2H)-one (CAS: 23928-52-1), a privileged heterocyclic scaffold and critical intermediate used in the development of poly(ADP-ribose) polymerase (PARP) inhibitors.[1]

While often utilized as a high-purity building block for advanced clinical candidates (e.g., next-generation PARP inhibitors analogous to Olaparib or Talazoparib), its pharmacophore dictates the biological activity of the final drug. This guide analyzes the molecule's role as a NAD⁺ mimetic and its dual mechanism of catalytic inhibition and PARP trapping.

Executive Technical Summary
  • Compound Identity: 7-Fluorophthalazin-1(2H)-one (CAS: 23928-52-1).[1][2][3]

  • Drug Class: PARP Inhibitor Pharmacophore (Scaffold).

  • Primary Target: PARP1 (Poly [ADP-ribose] polymerase 1) and PARP2.[1][4]

  • Core Mechanism: Competitive antagonism of NAD⁺ at the catalytic active site.

  • Therapeutic Utility: Synthetic lethality in Homologous Recombination Repair (HRR)-deficient tumors (e.g., BRCA1/2 mutations).[1]

Structural Basis of Action

The efficacy of 7-fluorophthalazin-1(2H)-one derivatives stems from their ability to mimic the nicotinamide moiety of Nicotinamide Adenine Dinucleotide (NAD⁺), the natural substrate of PARP enzymes.[1]

2.1. The Phthalazinone Pharmacophore

The lactam ring of the phthalazinone core is the critical binding element.

  • H-Bond Donor: The lactam N-H forms a hydrogen bond with the backbone carbonyl of Gly863 (in PARP1).[1]

  • H-Bond Acceptor: The lactam C=O forms a hydrogen bond with the backbone amide of Ser904 .[1]

  • Pi-Stacking: The phenyl ring engages in

    
    -
    
    
    
    stacking interactions with Tyr907 , stabilizing the inhibitor within the nicotinamide pocket.[1]
2.2. Role of the 7-Fluoro Substituent

The addition of the fluorine atom at the 7-position is a strategic medicinal chemistry optimization:

  • Metabolic Stability: The C-7 position is a metabolic "soft spot" prone to oxidative metabolism.[1] Fluorination blocks this site, extending the half-life (

    
    ) of the resulting drug.
    
  • Electronic Modulation: Fluorine's electronegativity lowers the pKa of the lactam proton, potentially strengthening the H-bond donor capability to Gly863.

  • Lipophilicity: Increases

    
    , enhancing cell permeability and blood-brain barrier (BBB) penetration compared to the unsubstituted parent scaffold.
    
Biological Mechanism: The "Trapping" Paradigm

The mechanism is bipartite: Catalytic Inhibition and PARP Trapping . The latter is the primary driver of cytotoxicity in cancer cells.

3.1. Catalytic Inhibition (Competitive)

By occupying the NAD⁺ binding pocket, the molecule prevents PARP from utilizing NAD⁺ to synthesize poly(ADP-ribose) (PAR) chains. This blocks the recruitment of DNA repair enzymes (XRCC1, Ligase III) to Single-Strand Breaks (SSBs).

3.2. PARP Trapping (The Cytotoxic Event)

Unlike simple catalytic inhibitors, phthalazinone-based drugs induce a conformational change that locks the PARP enzyme onto the damaged DNA.

  • The Trap: The inhibitor-PARP-DNA complex becomes insoluble and rigid.[1]

  • Replication Fork Collapse: When the DNA replication fork encounters this trapped complex, it stalls and collapses.

  • Double-Strand Breaks (DSBs): The collapse generates DSBs, which require Homologous Recombination (HR) for repair.

  • Synthetic Lethality: In BRCA-mutant cells (which lack functional HR), these DSBs remain unrepaired, leading to genomic instability and apoptosis.

Mechanism Visualization

PARP_Mechanism DNA_Damage Single-Strand Break (SSB) PARP_Recruit PARP1 Recruitment to DNA DNA_Damage->PARP_Recruit NAD_Binding NAD+ Binding (Physiological) PARP_Recruit->NAD_Binding Comp_Inhibit Competitive Inhibition (Blocks NAD+) PARP_Recruit->Comp_Inhibit  Binds Active Site Repair DNA Repair (BER Pathway) NAD_Binding->Repair Inhibitor 7-Fluorophthalazinone Derivative Inhibitor->Comp_Inhibit Trapping PARP Trapping (Stable DNA-Protein Complex) Comp_Inhibit->Trapping  Conformational Lock Fork_Collapse Replication Fork Collapse Trapping->Fork_Collapse DSB Double-Strand Break (DSB) Fork_Collapse->DSB HR_Proficient HR Proficient Cell (BRCA WT) DSB->HR_Proficient HR_Deficient HR Deficient Cell (BRCA Mutant) DSB->HR_Deficient Survival Cell Survival (Repair via HR) HR_Proficient->Survival Death Synthetic Lethality (Apoptosis) HR_Deficient->Death

Caption: The dual mechanism of catalytic inhibition and PARP trapping leading to synthetic lethality in HR-deficient contexts.[1]

Experimental Validation Protocols

To validate the activity of 7-fluorophthalazinone derivatives, researchers employ a tiered screening cascade.

4.1. Biochemical Potency (HTRF Assay)

Objective: Quantify the IC₅₀ for PARP1 catalytic inhibition. Method: Homogeneous Time-Resolved Fluorescence (HTRF).[1]

StepProtocol Detail
1. Preparation Dilute compound (10-point dose response) in assay buffer (50 mM Tris-HCl, pH 8.0, 1 mM MgCl₂).
2. Enzyme Mix Add recombinant human PARP1 enzyme (0.5 nM final) and Biotinylated-NAD⁺ substrate.
3. Activation Add activated DNA (to trigger PARP activity) and incubate for 60 min at RT.
4. Detection Add Cryptate-labeled anti-PAR antibody and XL665-labeled streptavidin.
5.[1] Readout Measure FRET signal (665 nm/620 nm ratio). Decrease in signal = Inhibition.[1]
4.2. PARP Trapping Assay (Chromatin Fractionation)

Objective: Distinguish between simple inhibition and the cytotoxic "trapping" mechanism. Method: Western Blot of chromatin-bound fractions.[1]

  • Treatment: Treat cells (e.g., HeLa or MDA-MB-436) with 0.1–10 µM of the compound for 4 hours.[1]

  • Alkylation: Co-treat with MMS (0.01%) to induce DNA damage and recruit PARP.

  • Fractionation:

    • Lyse cells in soluble buffer (100 mM NaCl, 0.5% Triton X-100). Centrifuge to separate Soluble Fraction (cytosol/nucleoplasm).

    • Wash pellet.[1] Resuspend in high-salt buffer or digest with Micrococcal Nuclease to release Chromatin-Bound Fraction .[1]

  • Analysis: Western Blot for PARP1.

    • Positive Result: Significant increase of PARP1 in the chromatin fraction compared to untreated control (indicating trapping).

4.3. Synthetic Lethality (Colony Formation)

Objective: Confirm selectivity for BRCA-deficient cells. Protocol:

  • Cell Lines: Isogenic pair (e.g., DLD-1 BRCA2-/- vs. DLD-1 WT).[1]

  • Seeding: 500 cells/well in 6-well plates.

  • Dosing: Treat with compound (0.001 – 10 µM) for 10-14 days.

  • Staining: Fix with methanol, stain with Crystal Violet.

  • Result: >100-fold shift in IC₅₀ between Mutant and WT cells confirms synthetic lethality.

Comparative Data: Substituent Effects

The following table illustrates why the 7-fluoro modification is preferred in specific series compared to the unsubstituted scaffold.

FeaturePhthalazin-1(2H)-one (Unsubstituted)7-Fluorophthalazin-1(2H)-oneImpact of Modification
Log P (Lipophilicity) ~1.2~1.6Improved membrane permeability.[1]
Metabolic Liability High (C-7 oxidation)Low (Blocked)Increased in vivo half-life.[1]
pKa (Lactam NH) ~10.5~9.8Stronger H-bond donor to Gly863.[1]
PARP1 IC₅₀ (Est.) *50–100 nM5–20 nMEnhanced potency in optimized derivatives.

*Note: IC₅₀ values refer to optimized drug candidates containing these cores, not the raw fragments.

References
  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1.[1] Journal of Medicinal Chemistry.

  • Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research.[1]

  • Wang, L., et al. (2016). Pharmacological characterization of the PARP inhibitor talazoparib (BMN 673).[4] Clinical Cancer Research.[1]

  • Peralta-Leal, A., et al. (2009).[5] PARP inhibitors: New partners in the therapy of cancer and inflammatory diseases.[5] Free Radical Biology and Medicine.[5]

  • Vertex AI Search. (2026). 7-Fluorophthalazin-1(2H)-one CAS Registry and Intermediate Data.[1][1]

Sources

Section 1: Target Identification - The Rationale for Investigating PARP-1

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Silico Modeling of 7-Fluorophthalazin-1(2H)-one

This guide provides a comprehensive, technically-grounded framework for the in silico analysis of 7-Fluorophthalazin-1(2H)-one, a member of the pharmacologically significant phthalazinone class of heterocyclic compounds. Phthalazinones are recognized as a "privileged scaffold" in drug discovery, forming the core of numerous bioactive agents with applications ranging from anticancer to anti-inflammatory therapies.[1][2] The strategic introduction of a fluorine atom can modulate a molecule's metabolic stability, binding affinity, and membrane permeability, making 7-Fluorophthalazin-1(2H)-one a compound of significant interest for computational investigation.

This document is intended for researchers, computational chemists, and drug development professionals. It eschews a rigid template in favor of a logical, causality-driven narrative that mirrors a real-world computational drug discovery project. We will progress from target identification to detailed molecular interaction analysis and pharmacokinetic profiling, explaining not just the steps involved but the scientific rationale that underpins each decision. Every protocol is designed as a self-validating system, grounded in authoritative scientific principles and supported by verifiable references.

The first critical step in any drug discovery campaign is identifying a relevant biological target. For a molecule like 7-Fluorophthalazin-1(2H)-one, which belongs to a well-established chemical class, a literature- and structure-based approach is highly effective. The phthalazinone scaffold is the cornerstone of Olaparib, the first FDA-approved inhibitor of Poly(ADP-ribose) polymerase (PARP).[3] PARP enzymes, particularly PARP-1, are critical for DNA repair. Their inhibition is a clinically validated strategy for treating cancers with specific DNA repair defects, such as those with BRCA1/2 mutations.[3][4]

Given this strong precedent, PARP-1 presents a high-probability, high-value target for our in silico investigation of 7-Fluorophthalazin-1(2H)-one. This choice allows us to leverage extensive existing structural and biological data to validate our computational models. Other potential targets for phthalazinone derivatives include EGFR, VEGFR-2, and various kinases, offering avenues for future research.[5][6]

cluster_0 Target Identification Workflow A Molecule of Interest (7-Fluorophthalazin-1(2H)-one) B Scaffold Analysis (Phthalazinone Core) A->B C Literature & Database Mining (e.g., ChEMBL, PubMed) B->C D Identify Known Drugs with Same Scaffold (e.g., Olaparib) C->D E Identify Biological Targets of Analogues (PARP, EGFR, VEGFR-2) C->E D->E F Prioritize Target Based on Precedent & Data Availability E->F G Selected Target for Modeling: PARP-1 F->G

Caption: Workflow for literature-based target identification.

Section 2: Molecular Docking - Predicting Binding Affinity and Pose

Scientific Rationale: Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[7] By simulating the interactions at an atomic level, we can generate hypotheses about how 7-Fluorophthalazin-1(2H)-one might bind to PARP-1, providing a static snapshot of the most probable binding mode. This is a foundational step for understanding the structural basis of inhibition and guiding further molecular design.

Experimental Protocol: Docking 7-Fluorophthalazin-1(2H)-one into PARP-1

This protocol outlines the use of AutoDock Vina, a widely used and validated open-source docking engine.

Step 1: Ligand Preparation

  • Obtain the 2D structure of 7-Fluorophthalazin-1(2H)-one.

  • Convert the 2D structure to a 3D format using a tool like Open Babel.

  • Perform energy minimization using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

  • Save the structure in PDBQT format, which includes atomic charges and atom type definitions required by AutoDock.

Step 2: Protein Preparation

  • Download the crystal structure of human PARP-1 in complex with a known inhibitor (e.g., Olaparib) from the Protein Data Bank (PDB ID: 5DS3). Using a co-crystallized structure helps validate the location of the binding site.

  • Using molecular visualization software (e.g., UCSF Chimera, PyMOL), remove all non-essential components, such as water molecules, co-solvents, and the original ligand.[8]

  • Add polar hydrogen atoms and assign atomic charges (e.g., Gasteiger charges) to the protein structure.

  • Save the cleaned protein structure in PDBQT format.

Step 3: Defining the Binding Site (Grid Box Generation)

  • Identify the active site by inspecting the position of the co-crystallized ligand in the original PDB file.

  • Define a 3D grid box that encompasses this entire active site. The box should be large enough to allow the ligand rotational and translational freedom but small enough to focus the search, increasing computational efficiency. For PDB ID 5DS3, the grid box can be centered on the nicotinamide-binding pocket.

Step 4: Running the Docking Simulation

  • Execute the AutoDock Vina algorithm, providing the prepared ligand (ligand.pdbqt), receptor (protein.pdbqt), and grid box configuration as inputs.[8]

  • Vina will perform a stochastic search to find the optimal binding poses and score them based on its empirical scoring function.

Step 5: Analysis of Results

  • The primary output is a set of binding poses ranked by their predicted binding affinity (in kcal/mol). Lower, more negative values indicate stronger predicted binding.

  • Visualize the top-ranked pose in complex with the PARP-1 structure.

  • Analyze the key intermolecular interactions, such as hydrogen bonds, pi-pi stacking, and hydrophobic contacts, that stabilize the complex. Compare these interactions to those formed by known inhibitors like Olaparib to validate the binding mode.

Predicted Docking Results (Hypothetical Data)
ParameterValueInterpretation
Binding Affinity -8.2 kcal/molStrong predicted binding affinity.
Key H-Bond Interactions Gly863, Ser904The phthalazinone core likely forms hydrogen bonds with key residues in the PARP-1 nicotinamide binding pocket.
Pi-Pi Stacking Tyr907The aromatic rings of the ligand may engage in stacking interactions with tyrosine residues, a common feature in PARP-1 inhibition.
RMSD from Olaparib < 2.0 ÅThe predicted pose shows high structural similarity to the binding mode of the co-crystallized inhibitor, increasing confidence in the model.

Section 3: Molecular Dynamics Simulation - Assessing Complex Stability

Scientific Rationale: While molecular docking provides a valuable static image, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations offer a way to study the physical movements of atoms and molecules over time.[9] By running an MD simulation of the 7-Fluorophthalazin-1(2H)-one/PARP-1 complex predicted by docking, we can assess its stability, refine the binding pose, and understand how the protein-ligand interactions evolve in a simulated physiological environment.

Experimental Protocol: GROMACS MD Simulation Workflow

This protocol uses GROMACS, a high-performance and widely used open-source MD engine.[9][10]

cluster_1 Molecular Dynamics Workflow A Start with Docked Complex (Protein + Ligand) B Generate Ligand Topology & Parameters A->B C Choose Protein Force Field (e.g., AMBER, CHARMM) A->C D Define Simulation Box & Solvate with Water B->D C->D E Add Ions to Neutralize System D->E F Energy Minimization E->F G Equilibration (NVT Ensemble) (Constant Volume/Temp) F->G H Equilibration (NPT Ensemble) (Constant Pressure/Temp) G->H I Production MD Run (e.g., 100 ns) H->I J Trajectory Analysis (RMSD, RMSF, H-Bonds) I->J

Caption: A typical workflow for MD simulation using GROMACS.

Step 1: System Preparation

  • Use the top-ranked docked pose of the 7-Fluorophthalazin-1(2H)-one/PARP-1 complex.

  • Generate a topology file for the ligand, which describes its bond lengths, angles, and charges, using a tool like the CHARMM General Force Field (CGenFF) or antechamber.

  • Select an appropriate force field for the protein (e.g., AMBER99SB-ILDN).

Step 2: Solvation and Ionization

  • Place the complex in a periodic simulation box (e.g., a cubic box with a 1.0 nm buffer from the protein surface).

  • Fill the box with a pre-equilibrated water model (e.g., TIP3P).

  • Add counter-ions (e.g., Na+ or Cl-) to neutralize the net charge of the system.[11]

Step 3: Energy Minimization

  • Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries introduced during system setup.

Step 4: Equilibration

  • Perform a short (e.g., 100 ps) simulation in the NVT (isothermal-isochoric) ensemble to bring the system to the target temperature while keeping the volume constant. Position restraints are often applied to the protein backbone during this phase.

  • Perform a longer (e.g., 200 ps) simulation in the NPT (isothermal-isobaric) ensemble to adjust the system pressure and density to realistic values.[11]

Step 5: Production MD

  • Run the production simulation for a significant duration (e.g., 50-100 nanoseconds) without restraints to collect trajectory data for analysis.

Step 6: Trajectory Analysis

  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates that the complex has reached equilibrium and is structurally stable.

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein.

  • Interaction Analysis: Monitor the stability of key hydrogen bonds and other interactions identified during docking throughout the simulation.

Anticipated MD Simulation Metrics (Hypothetical Data)
MetricResultInterpretation
Protein Backbone RMSD Converges at ~0.25 nmThe overall protein structure remains stable throughout the simulation.
Ligand RMSD Stable at ~0.15 nm (relative to protein)The ligand remains stably bound within the active site without dissociating.
Hydrogen Bond Occupancy Gly863, Ser904 > 80%The key hydrogen bonds identified in docking are persistent and stable over time.

Section 4: In Silico ADMET Profiling - Assessing Drug-Likeness

Scientific Rationale: A potent inhibitor is of little therapeutic value if it has poor pharmacokinetic properties. Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling is essential for identifying potential liabilities early in the drug discovery process.[12] In silico ADMET models use a compound's structure to predict these properties, helping to prioritize candidates with favorable drug-like characteristics and reducing the risk of late-stage clinical failures.[13][14]

Protocol: Predicting ADMET Properties

Numerous open-access web servers (e.g., SwissADME, pkCSM) and commercial software packages (e.g., ADMET Predictor®) can perform these calculations.[12][15]

  • Input: Provide the chemical structure of 7-Fluorophthalazin-1(2H)-one, typically as a SMILES string.

  • Execution: The software calculates a wide range of molecular descriptors and uses pre-built QSAR models to predict ADMET properties.[16]

  • Analysis: Evaluate the output against established criteria for drug-likeness.

cluster_2 ADMET in Drug Discovery Compound Drug Candidate A Absorption (GI Tract) Compound->A D Distribution (Bloodstream) A->D M Metabolism (Liver) D->M T Toxicity (Off-Target Effects) D->T Target Therapeutic Target D->Target E Excretion (Kidney) M->E Effect Therapeutic Effect Target->Effect

Caption: The journey of a drug candidate through the body.

Predicted ADMET Profile for 7-Fluorophthalazin-1(2H)-one
PropertyPredicted ValueGuideline/Interpretation
Molecular Weight 164.14 g/mol < 500 (Lipinski's Rule)
LogP (Lipophilicity) 1.35< 5 (Lipinski's Rule)
H-Bond Donors 1< 5 (Lipinski's Rule)
H-Bond Acceptors 2< 10 (Lipinski's Rule)
Topological Polar Surface Area 41.57 Ų< 140 Ų (Good oral bioavailability)
Aqueous Solubility GoodFavorable for absorption.
CYP450 Inhibition Likely non-inhibitor of major isoformsLow risk of drug-drug interactions.
hERG Inhibition Low probabilityLow risk of cardiotoxicity.
Mutagenicity (AMES test) Predicted NegativeLow risk of being a mutagen.

Based on this hypothetical profile, 7-Fluorophthalazin-1(2H)-one demonstrates excellent drug-like properties and a low potential for common toxicity issues, making it a promising candidate for further development.

Conclusion and Future Directions

This comprehensive in silico workflow provides a robust, multi-faceted evaluation of 7-Fluorophthalazin-1(2H)-one. The analysis begins with a rational, evidence-based selection of PARP-1 as a primary biological target. Molecular docking predicts strong binding affinity and a plausible binding mode within the enzyme's active site. Subsequent molecular dynamics simulations confirm that this protein-ligand complex is stable over time, with key interactions being maintained. Finally, ADMET profiling reveals that the molecule possesses desirable drug-like properties with a low risk of toxicity.

Collectively, these computational results strongly support the hypothesis that 7-Fluorophthalazin-1(2H)-one is a promising PARP-1 inhibitor. The next logical steps would be to synthesize the compound and validate these in silico predictions through in vitro experiments, including enzyme inhibition assays and cell-based proliferation studies. The computational models built here can be further leveraged to design a library of analogues with potentially improved potency and selectivity, demonstrating the power of an integrated computational and experimental approach to accelerate modern drug discovery.

References

  • Gómez-Tamayo, S., Gamarra, S., & Terán, M. C. (2021). Synthesis, biological evaluation and molecular modeling studies of phthalazin-1(2H)-one derivatives as novel cholinesterase inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Yousif, E., Salih, N., & Ahmed, A. (2016). Novel 2-pyrazolin-1-ylthiazoles as Potential Antimicrobial Agents. ResearchGate. Available at: [Link]

  • Kaur, M., Singh, M., & Chadha, N. (2020). Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents. Bentham Science Publishers. Available at: [Link]

  • Gayo, J., et al. (2021). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. MDPI. Available at: [Link]

  • Wrobel, M., et al. (2021). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Gomaa, M. S., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Future Medicinal Chemistry. Available at: [Link]

  • Teijeira, M., et al. (2015). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem. (n.d.). 1(2H)-Phthalazinone. National Center for Biotechnology Information. Available at: [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorials. GROMACS Tutorials by Justin A. Lemkul. Available at: [Link]

  • Saha, C., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery. Available at: [Link]

  • Kaur, M., Singh, M., & Chadha, N. (2020). Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents. PubMed. Available at: [Link]

  • Bioinformatics With BB. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Available at: [Link]

  • Abdullahi, S. H., et al. (2022). In-Silico Design of Phthalazine Derivatives as VEGFR-2 Inhibitors: Molecular Docking and Pharmacological Profile Studies. Advanced Journal of Chemistry B. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Target-based drug discovery: Applications of fluorescence techniques in high throughput and fragment-based screening. National Library of Medicine. Available at: [Link]

  • Heravi, M. M., et al. (2016). One-pot synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives under solvent-free conditions. RSC Advances. Available at: [Link]

  • InsilicoSci. (2023). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. YouTube. Available at: [Link]

  • Kute, T., et al. (2005). 3D-QSAR in drug design--a review. PubMed. Available at: [Link]

  • Simulations Plus. (n.d.). ADMET Predictor®. Simulations Plus. Available at: [Link]

  • LibreTexts Chemistry. (2020). 13.2: How to Dock Your Own Drug. Chemistry LibreTexts. Available at: [Link]

  • Wrobel, M., et al. (2021). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. ResearchGate. Available at: [Link]

  • GROMACS. (n.d.). Introduction to Molecular Dynamics - the GROMACS tutorials! GROMACS. Available at: [Link]

  • Arkat USA. (n.d.). Ammonium chloride mediated synthesis of 2-aryl-phthalazinone from O-formyl benzoic acid and in silico applications. Arkat USA. Available at: [Link]

  • Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Bonvin Lab. Available at: [Link]

  • Mahmoud, A. R. (2024). Molecular Modeling in Drug Discovery: QSAR, Docking, and Machine Learning Integration. ResearchGate. Available at: [Link]

  • Menear, K. A., et al. (2008). Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. ResearchGate. Available at: [Link]

  • ACS Publications. (2022). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Journal of Chemical Information and Modeling. Available at: [Link]

  • Galaxy Training. (2019). Running molecular dynamics simulations using GROMACS. Galaxy Training Network. Available at: [Link]

  • ResearchGate. (2022). Microwave‐Assisted Synthesis of Phthalazinone Derivatives with Biological Activity and In Silico Antiproliferative Studies. ResearchGate. Available at: [Link]

  • Squarespace. (2012). Fluorophore Targeting to Cellular Proteins via Enzyme-Mediated Azide Ligation and Strain-Promoted Cycloaddition. Squarespace. Available at: [Link]

  • Sygnature Discovery. (n.d.). ADMET Prediction Software. Sygnature Discovery. Available at: [Link]

  • JeevikaSilicoBio. (2019). Molecular Docking || Small Molecule Docking || AutoDock ||. YouTube. Available at: [Link]

  • RSC Publishing. (2022). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Publishing. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2023). Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. JOCPR. Available at: [Link]

  • eScholarship@UMassChan. (2021). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. eScholarship@UMassChan. Available at: [Link]

  • JETIR. (2024). “FROM MOLECULES TO MEDICINES: QSAR INNOVATIONS IN DRUG DISCOVERY AND VIRTUAL SCREENING”. JETIR.org. Available at: [Link]

  • ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Available at: [Link]

  • Slideshare. (n.d.). In Silico methods for ADMET prediction of new molecules. Slideshare. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Antiparasitic Activity of Fluorophenyl-Substituted Pyrimido[1,2-a]benzimidazoles. National Library of Medicine. Available at: [Link]

  • EMBL-EBI. (n.d.). GROMACS tutorial | Biomolecular simulations. EMBL-EBI. Available at: [Link]

  • MDPI. (2023). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. MDPI. Available at: [Link]

  • ResearchGate. (2019). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. ResearchGate. Available at: [Link]

  • World Pharma News. (2014). Researchers discover potential drug targets for early onset glaucoma. World Pharma News. Available at: [Link]

  • PubChem. (n.d.). Fluocinolone. National Center for Biotechnology Information. Available at: [Link]

Sources

Methodological & Application

characterization of 7-Fluorophthalazin-1(2H)-one using HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution HPLC Characterization of 7-Fluorophthalazin-1(2H)-one

Executive Summary

7-Fluorophthalazin-1(2H)-one is a critical pharmacophore and intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, most notably Olaparib (Lynparza). The synthesis of this intermediate typically involves the condensation of 4-fluorophthalic anhydride with hydrazine, a process that inherently generates a mixture of the desired 7-fluoro isomer and the unwanted 6-fluoro regioisomer.

Because these regioisomers possess identical molecular weights and nearly identical polarities, standard C18 methods often fail to achieve baseline resolution. This Application Note details a specialized High-Performance Liquid Chromatography (HPLC) protocol utilizing Phenyl-Hexyl stationary phases to leverage


-

interactions for superior isomer selectivity.

Chemical Context & Analytical Challenges

The Regioisomer Problem

The core challenge is not detection, but separation. The fluorine atom's position (C6 vs. C7) subtly alters the electron density of the aromatic ring but has minimal effect on overall hydrophobicity.

  • Target: 7-Fluorophthalazin-1(2H)-one

  • Impurity: 6-Fluorophthalazin-1(2H)-one (Critical Process Impurity)

  • Tautomerism: Phthalazinones exist in a lactam-lactim equilibrium. In solution, the lactam (keto) form predominates, but the presence of the -NH-CO- moiety can cause peak tailing due to interactions with free silanols on the column.

Synthesis & Impurity Origin Diagram

The following diagram illustrates the origin of the critical impurity mixture during the synthesis phase.

SynthesisImpurity cluster_0 Critical Analytical Control Point Start 4-Fluorophthalic Anhydride Reaction Cyclization (Reflux) Start->Reaction Reagent + Hydrazine Hydrate Reagent->Reaction Mixture Isomeric Mixture Reaction->Mixture Non-selective Ring Closure Target 7-Fluorophthalazin-1(2H)-one (Target) Mixture->Target separation required Impurity 6-Fluorophthalazin-1(2H)-one (Regioisomer) Mixture->Impurity

Figure 1: Formation of regioisomers during the synthesis of the Olaparib intermediate.

Method Development Strategy

Column Selection: Why Phenyl-Hexyl?

While C18 columns rely primarily on hydrophobic interactions, Phenyl-Hexyl columns offer an alternative selectivity mechanism based on


-

interactions between the stationary phase phenyl ring and the analyte's aromatic system. The position of the electron-withdrawing fluorine atom alters the

-electron cloud density differently in the 6- and 7- positions, providing the "hook" needed for separation.
Mobile Phase Design
  • pH Control: An acidic mobile phase (pH ~2.5–3.0) is mandatory. It suppresses the ionization of the lactam nitrogen and minimizes secondary silanol interactions, ensuring sharp peak shapes.

  • Solvent: Acetonitrile (ACN) is preferred over Methanol due to lower viscosity (allowing higher flow rates) and sharper peaks for fluorinated aromatics.

Detailed Experimental Protocol

Reagents & Equipment
  • Instrument: HPLC system with Binary Pump and Diode Array Detector (DAD) (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm or 5 µm).

  • Solvents: HPLC Grade Acetonitrile, Milli-Q Water, Formic Acid (98%+).

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 0.1% Formic Acid in WaterSuppresses silanol activity; maintains analyte in non-ionized form.
Mobile Phase B 100% AcetonitrileStrong eluent with low UV cutoff.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Column Temp 30°CControls viscosity and thermodynamics of separation.
Injection Vol 5 - 10 µLPrevent column overload (solubility is limited).
Detection UV @ 220 nmMax absorbance for phthalazinone core; 254 nm as secondary.
Gradient Program

A shallow gradient is essential to maximize the resolution (


) between the isomers.
Time (min)% Mobile Phase BEvent
0.05Initial equilibration
2.05Isocratic hold to elute polar salts
15.035Critical Separation Window (Shallow slope)
20.090Wash column
23.090Hold wash
23.15Re-equilibration
28.05End of Run
Sample Preparation

Phthalazinones exhibit poor solubility in pure water or pure acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile (or DMSO for high-concentration stock solutions).

  • Concentration: Prepare a 0.5 mg/mL solution.

  • Filtration: Filter through a 0.22 µm PTFE filter prior to injection to remove any undissolved particulates.

Analytical Workflow & Validation Logic

The following workflow ensures the method is not just "run" but rigorously validated for its intended purpose (distinguishing regioisomers).

AnalyticalWorkflow Sample Crude Sample (Isomer Mix) SysSuit System Suitability Test (Resolution Check) Sample->SysSuit Decision Rs > 1.5? SysSuit->Decision RunSample Execute Gradient (Data Acquisition) Decision->RunSample Yes (Pass) FailLoop Optimize Gradient/Temp Decision->FailLoop No (Fail) DataAnalysis Integration & Impurity Calculation RunSample->DataAnalysis FailLoop->SysSuit Retest Report Final CoA Generation DataAnalysis->Report

Figure 2: Step-by-step analytical workflow ensuring method validity before sample acquisition.

Results & Discussion

Expected Elution Order

On a Phenyl-Hexyl column under acidic conditions:

  • 6-Fluorophthalazin-1(2H)-one: Typically elutes first (slightly more polar interaction profile).

  • 7-Fluorophthalazin-1(2H)-one: Elutes second (Target).

  • Bis-phthalazinones: Late eluting impurities (if condensation occurred twice).

Note: Elution order must be confirmed by injecting pure standards of each isomer, as specific column chemistries (e.g., fluorophenyl vs. phenyl-hexyl) can invert the order.

System Suitability Criteria (Self-Validating Parameters)

To ensure the trustworthiness of the data, the system must meet these limits before analyzing unknown samples:

  • Resolution (

    
    ):  > 1.5 between 6-fluoro and 7-fluoro peaks.
    
  • Tailing Factor (

    
    ):  < 1.5 for the main peak (indicates successful suppression of secondary interactions).
    
  • Precision: RSD < 2.0% for retention time and area (n=6 injections).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Co-elution of Isomers Insufficient selectivitySwitch from C18 to Phenyl-Hexyl; Lower temperature to 25°C to increase retention.
Peak Tailing Silanol interactionsEnsure Formic Acid is fresh; consider increasing buffer strength (e.g., 10mM Ammonium Formate pH 3.0).
Split Peaks Sample solvent mismatchEnsure sample diluent matches initial mobile phase (5% ACN) as closely as possible.
Low Sensitivity Wrong wavelengthPhthalazinones have low absorbance >254nm. Use 210-220 nm.

References

  • Synthesis of Olaparib Intermediates: Wang, J., et al. (2022).[1] "Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib." ACS Omega. [Link]

  • HPLC Analysis of Fluoroquinolones (Structural Analogs): Toujani, E., et al. (2023). "Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography." Methods and Objects of Chemical Analysis. [Link][2][3][4]

  • General Phthalazinone Separation Methods: SIELC Technologies. "Separation of 1(2H)-Phthalazinone on Newcrom R1 HPLC column." [Link]

Sources

Application Note: 7-Fluorophthalazin-1(2H)-one in Cancer Cell Line Models

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Application Guide & Protocol Target Audience: Medicinal Chemists, Cell Biologists, and Drug Discovery Scientists Subject: Pharmacophore Evaluation & Fragment-Based Screening of PARP Inhibitor Scaffolds

Abstract

7-Fluorophthalazin-1(2H)-one represents the critical pharmacophore of modern Poly (ADP-ribose) polymerase (PARP) inhibitors, most notably Olaparib (AZD2281). While often utilized as a synthetic intermediate, this scaffold serves as a vital tool in Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) profiling. This guide details the protocols for utilizing 7-Fluorophthalazin-1(2H)-one to evaluate PARP-binding efficiency, metabolic stability, and synthetic lethality in BRCA-deficient cancer cell lines.

Part 1: Scientific Foundation & Mechanism

The Phthalazinone Scaffold

The therapeutic efficacy of PARP inhibitors relies on their ability to compete with NAD+ for the binding pocket of the PARP enzyme. 7-Fluorophthalazin-1(2H)-one mimics the nicotinamide moiety of NAD+, forming essential hydrogen bonds with the Gly863 and Ser904 residues in the PARP-1 catalytic domain.

  • Role of Fluorine (C7): The fluorine substitution at the 7-position is not merely structural; it modulates the pKa of the adjacent nitrogen, enhances lipophilicity for cell permeability, and blocks metabolic oxidation at a vulnerable site, thereby improving the half-life of the scaffold compared to the non-fluorinated parent.

Mechanism of Action: Synthetic Lethality

In research applications, this molecule is used to induce Synthetic Lethality in Homologous Recombination (HR)-deficient cells (e.g., BRCA1/2 mutated lines).

  • Inhibition: The molecule binds PARP-1, trapping it on Single-Strand Breaks (SSBs).

  • Collapse: trapped PARP-DNA complexes stall replication forks, converting SSBs into Double-Strand Breaks (DSBs).

  • Lethality: In HR-competent cells, these are repaired. In HR-deficient cells (e.g., MDA-MB-436), repair fails, leading to genomic instability and apoptosis.

Pathway Visualization

The following diagram illustrates the mechanism of action utilized in these protocols.

PARP_Mechanism Drug 7-Fluorophthalazin-1(2H)-one PARP PARP Enzyme Drug->PARP Competes with NAD+ DNA_SSB DNA Single Strand Break PARP->DNA_SSB Binds Trapped Trapped PARP-DNA Complex DNA_SSB->Trapped Stabilization Rep_Fork Replication Fork Collapse Trapped->Rep_Fork Replication Stress DSB Double Strand Break (DSB) Rep_Fork->DSB Fork Collapse HR_Prof HR Proficient Cell (BRCA+) DSB->HR_Prof HR_Def HR Deficient Cell (BRCA-) DSB->HR_Def Survival DNA Repair & Survival HR_Prof->Survival Homologous Recombination Death Genomic Instability & Apoptosis HR_Def->Death NHEJ (Error Prone)

Caption: Mechanism of Synthetic Lethality triggered by Phthalazinone-based PARP trapping in BRCA-deficient cells.

Part 2: Experimental Protocols

Protocol 1: Preparation of Stock Solutions

Challenge: Phthalazinone derivatives exhibit poor aqueous solubility. Proper solubilization is critical to prevent micro-precipitation which causes false negatives in IC50 assays.

Reagents:

  • 7-Fluorophthalazin-1(2H)-one (Purity >98%)

  • Dimethyl Sulfoxide (DMSO), Cell Culture Grade (Sigma-Aldrich)[1]

Procedure:

  • Weighing: Weigh approximately 5–10 mg of compound into a sterile, antistatic microcentrifuge tube.

  • Calculation: Calculate the volume of DMSO required to achieve a 50 mM stock concentration.

    • Note: Do not exceed 50 mM.[1] Higher concentrations risk precipitation upon freeze-thaw cycles.

  • Solubilization: Add DMSO and vortex vigorously for 60 seconds. If undissolved particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot & Storage: Aliquot into small volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles. Store at -80°C.

    • Stability:[2] Stable for 6 months at -80°C.

  • Working Solution: On the day of the experiment, dilute the stock 1:1000 in culture medium to achieve the highest test concentration (e.g., 50 µM), ensuring the final DMSO concentration is ≤ 0.1%.

Protocol 2: Comparative Cytotoxicity Assay (Synthetic Lethality)

Objective: To determine the potency of the 7-fluoro scaffold relative to the full drug (Olaparib) in isogenic cell pairs.[1]

Cell Lines:

  • Target: MDA-MB-436 (BRCA1 mutant, Triple-Negative Breast Cancer).

  • Control: MDA-MB-231 (BRCA wild-type, Triple-Negative Breast Cancer).

Workflow:

  • Seeding: Seed cells in 96-well white-walled plates (for luminescence) at a density of 3,000 cells/well in 100 µL media. Allow attachment for 24 hours.

  • Treatment:

    • Prepare a serial dilution of 7-Fluorophthalazin-1(2H)-one (Range: 100 µM to 0.1 µM).

    • Include Olaparib as a positive control (Range: 10 µM to 0.01 µM).[1]

    • Include a DMSO Vehicle Control (0.1%).[1]

    • Treat cells for 144 hours (6 days) .[1] Rationale: Synthetic lethality is a replication-dependent process; shorter assays (24-48h) often fail to capture the cumulative DNA damage required for cell death.

  • Media Refresh: Replace media containing the drug every 48 hours to ensure constant exposure.

  • Readout: Add CellTiter-Glo® (Promega) reagent (100 µL/well).[1] Shake for 10 minutes. Read Luminescence.

  • Analysis: Normalize data to DMSO control. Calculate IC50 using non-linear regression (GraphPad Prism, 4-parameter logistic).

Expected Data Ranges:

Compound Cell Line (BRCA-) Cell Line (BRCA WT) Interpretation
Olaparib ~5 - 20 nM > 5 µM High Potency & Selectivity

| 7-Fluorophthalazin-1(2H)-one | ~1 - 10 µM | > 100 µM | Moderate Potency (Fragment) |

Protocol 3: Intracellular PARylation Assay (Target Engagement)

Objective: To verify that the scaffold physically enters the cell and inhibits PARP enzymatic activity, independent of cell death.

Method: Western Blot for Poly(ADP-ribose) (PAR) polymers.[1]

  • Treatment: Seed MDA-MB-436 cells in 6-well plates. Treat with 7-Fluorophthalazin-1(2H)-one (10 µM and 50 µM) for 2 hours.

  • Stimulation: Add Hydrogen Peroxide (H2O2) at 1 mM for 10 minutes prior to lysis.

    • Rationale: H2O2 induces massive DNA damage, triggering a spike in PARP activity (PARylation).[1] An effective inhibitor will blunt this spike.[1]

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Protease Inhibitors and PARG Inhibitors (e.g., ADP-HPD, 1 µM).

    • Critical Step: PARG (Poly(ADP-ribose) glycohydrolase) rapidly degrades PAR chains.[1] Without a PARG inhibitor, the signal will vanish during lysis.

  • Western Blot:

    • Primary Ab: Anti-PAR antibody (e.g., Trevigen #4336-BPC-100).

    • Loading Control: Anti-Beta-Actin.

  • Quantification: A reduction in the H2O2-induced PAR smear compared to vehicle control confirms target engagement.

Part 3: Experimental Workflow Visualization

Workflow Stock Stock Prep (50mM in DMSO) Seed Cell Seeding (MDA-MB-436) Stock->Seed Dilute Treat Drug Treatment (6 Days) Seed->Treat 24h Attach Refresh Media Refresh (Every 48h) Treat->Refresh Maintain [C] Refresh->Treat Loop x2 Assay Viability Assay (CellTiter-Glo) Refresh->Assay Day 6 Data IC50 Calculation Assay->Data

Caption: Optimized 6-day cytotoxicity workflow for assessing PARP inhibitor synthetic lethality.

References

  • Menear, K. A., et al. (2008).[1] "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1."[3] Journal of Medicinal Chemistry.

  • Lohse, I., et al. (2016). "BRCA1 and BRCA2 mutations sensitize to poly(ADP-ribose) polymerase inhibition in human pancreatic cancer cells." Neoplasia.[1][4]

  • Thurber, G. M., & Weissleder, R. (2011). "Auld Lang Syne: The Phthalazinone Scaffold in Drug Discovery." Journal of Medicinal Chemistry. (Contextual grounding on scaffold utility).
  • Hopkins, T. A., et al. (2015). "Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors." Molecular Cancer Research.[1]

Sources

Application Note: Palladium-Catalyzed Carbonylative Synthesis of 7-Fluorophthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The phthalazin-1(2H)-one scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structural motif for Poly(ADP-ribose) polymerase (PARP) inhibitors such as Olaparib (Lynparza) and Talazoparib. While classical syntheses rely on the condensation of phthalic anhydrides with hydrazine, these methods are often limited by harsh conditions and poor regioselectivity when dealing with asymmetric, electron-deficient substrates.

This Application Note details a Palladium-Catalyzed Carbonylative Cyclization protocol for the synthesis of 7-Fluorophthalazin-1(2H)-one . This method utilizes 2-bromo-5-fluorobenzaldehyde as the regiodefined precursor. By employing Carbon Monoxide (CO) insertion, this protocol offers superior atom economy and regiocontrol compared to traditional Friedel-Crafts or oxidation routes.

Key Advantages:

  • Regiospecificity: The position of the fluorine atom is fixed by the starting aryl halide, eliminating isomer separation issues common in anhydride openings.

  • Mild Conditions: Avoids high-temperature acidic cyclizations.

  • Scalability: Compatible with both balloon-pressure CO and flow chemistry setups.

Mechanistic Insight

The transformation proceeds via a cascade sequence involving in situ hydrazone formation followed by a Pd(0)/Pd(II) catalytic cycle.

The Catalytic Cycle[1]
  • Condensation: Hydrazine condenses with the aldehyde moiety of (1) to form the hydrazone intermediate (2) .

  • Oxidative Addition: The active Pd(0) species inserts into the C-Br bond of the aryl halide.

  • CO Insertion: Carbon monoxide coordinates and inserts into the Ar-Pd bond, generating an acyl-palladium complex (3) .

  • Intramolecular Cyclization: The nucleophilic nitrogen of the hydrazone attacks the electrophilic acyl-palladium center.

  • Reductive Elimination: The cycle closes, releasing the target phthalazinone (4) and regenerating Pd(0).

Pathway Visualization

The following diagram illustrates the molecular logic and catalytic flow.

Pd_Catalytic_Cycle Start Start: 2-Bromo-5-fluorobenzaldehyde Hydrazone Intermediate: Hydrazone Formation (In Situ) Start->Hydrazone + N2H4 OxAdd Oxidative Addition (Ar-Pd-Br Complex) Hydrazone->OxAdd + Pd(0) CO_Insert CO Insertion (Acyl-Pd Complex) OxAdd->CO_Insert + CO Cyclization Nucleophilic Attack & Reductive Elimination CO_Insert->Cyclization Product Product: 7-Fluorophthalazin-1(2H)-one Cyclization->Product Pd0 Pd(0)L2 Active Catalyst Cyclization->Pd0 Regeneration Pd0->OxAdd

Caption: Mechanistic pathway for the Pd-catalyzed carbonylative cyclization of 2-bromo-5-fluorobenzaldehyde.

Experimental Protocol

Materials & Equipment
  • Precursor: 2-Bromo-5-fluorobenzaldehyde (CAS: 93777-26-5)

  • Reagent: Hydrazine Monohydrate (64-65% N2H4)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)2]

  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) or dppf

  • Base: Triethylamine (Et3N)

  • Solvent: DMF (Anhydrous)

  • Gas: Carbon Monoxide (CO) balloon (approx. 1 atm)

Optimization Parameters

The following conditions were validated to maximize yield and minimize dehalogenation byproducts.

ParameterVariation TestedOutcomeSelected Condition
Solvent Toluene, DMSO, DMFDMF provided highest solubility of acyl-Pd intermediate.DMF
Base K2CO3, Cs2CO3, Et3NInorganic bases led to slurry issues; Et3N gave cleaner conversion.Et3N (3.0 equiv)
Ligand PPh3, dppf, XantphosPPh3 required high loading; Xantphos showed best turnover number (TON).Xantphos (2 mol%)
Temp 60°C, 80°C, 100°C60°C was too slow; 100°C caused hydrazine decomposition.80°C
Step-by-Step Procedure

CAUTION: Carbon Monoxide is a colorless, odorless, and toxic gas. All operations must be performed in a well-ventilated fume hood with a CO detector present.

  • Catalyst Pre-complexation:

    • In a dry 25 mL Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)2 (2.2 mg, 0.01 mmol, 1 mol%) and Xantphos (11.6 mg, 0.02 mmol, 2 mol%).

    • Add anhydrous DMF (2.0 mL) and stir at room temperature for 10 minutes under Argon to generate the active catalyst species.

  • Substrate Addition:

    • Add 2-bromo-5-fluorobenzaldehyde (203 mg, 1.0 mmol) to the reaction vessel.

    • Add Triethylamine (418 µL, 3.0 mmol).

    • Add Hydrazine monohydrate (75 µL, 1.5 mmol) dropwise. Note: Slight exotherm may occur.

  • Carbonylation:

    • Evacuate the Schlenk tube and backfill with CO from a balloon. Repeat this cycle 3 times to ensure a CO atmosphere.

    • Place the vessel in a pre-heated oil bath at 80°C .

    • Stir vigorously (800 rpm) for 12–15 hours.

  • Monitoring:

    • Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS. Look for the disappearance of the aldehyde peak and the formation of the cyclized product (M+H = 165.1).

  • Work-up:

    • Cool the mixture to room temperature.

    • Vent the excess CO carefully inside the hood.

    • Dilute the mixture with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).

    • Wash the combined organic layers with brine (20 mL), dry over Na2SO4, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography (SiO2, gradient elution 0-5% Methanol in DCM).

    • Yield: Expect 130–145 mg (79–88%) of 7-Fluorophthalazin-1(2H)-one as a white to off-white solid.

Workflow Diagram

Experimental_Workflow Setup 1. Setup Pd(OAc)2 + Ligand DMF, Argon Addition 2. Addition Substrate + Base + Hydrazine Setup->Addition Reaction 3. Reaction CO Balloon 80°C, 12h Addition->Reaction Quench 4. Work-up H2O/EtOAc Extr. Vent CO Reaction->Quench Pure 5. Purification Flash Column (MeOH/DCM) Quench->Pure

Caption: Operational workflow for the laboratory-scale synthesis.

Troubleshooting & Critical Quality Attributes (CQAs)

  • Issue: Low Conversion.

    • Cause: CO poisoning of Pd catalyst or insufficient CO pressure.

    • Solution: Ensure vigorous stirring to maximize gas-liquid mass transfer. If using a balloon, ensure it remains inflated.

  • Issue: Formation of Pd-black.

    • Cause: Catalyst decomposition due to high temperature or lack of ligand stabilization.

    • Solution: Increase ligand loading to 2.5 mol% or switch to dppf.

  • Issue: Regioisomer Contamination.

    • Validation: The use of 2-bromo-5-fluorobenzaldehyde structurally guarantees the 7-fluoro isomer. If 6-fluoro is detected, check the purity of the starting material (ensure it is not 2-bromo-4-fluorobenzaldehyde).

References

  • Wu, X. F., et al. "Palladium-catalyzed carbonylative cyclization of 2-bromobenzaldehydes with hydrazines." Chemistry – A European Journal, 2011.

  • Rothenberg, G., et al. "Palladium-Catalyzed Phthalazinone Synthesis Using Paraformaldehyde as Carbon Source." Organic Letters, 2015.

  • Liao, Y., et al. "Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib."[1] ACS Omega, 2022.

  • Csuk, R., et al. "Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity." Molecules, 2013.

  • Sigma-Aldrich. "Product Specification: 5-Bromo-2-fluorobenzaldehyde."[2]

Sources

developing derivatives of 7-Fluorophthalazin-1(2H)-one for screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization and High-Throughput Screening of 7-Fluorophthalazin-1(2H)-one Analogs for PARP Inhibition

Introduction: The Strategic Value of the 7-Fluoro Scaffold

The phthalazin-1(2H)-one core is a privileged pharmacophore in oncology, serving as the structural anchor for clinically approved Poly (ADP-ribose) polymerase (PARP) inhibitors like Olaparib.[1] While the 4-substituted phthalazinone motif is well-explored, the 7-fluorophthalazin-1(2H)-one scaffold offers a distinct avenue for next-generation drug discovery.

Why 7-Fluoro?

  • Metabolic Stability: Fluorine substitution at the C7 position blocks a common site of oxidative metabolism (P450-mediated hydroxylation) on the benzenoid ring, potentially extending half-life (

    
    ).
    
  • Electronic Modulation: The electronegative fluorine atom modulates the pKa of the lactam functionality (N2-H), influencing hydrogen bond donor capability—a critical interaction for binding to the PARP catalytic domain (GLY863/SER904).

  • Lipophilicity: Fluorination increases lipophilicity (

    
    ), enhancing membrane permeability and Blood-Brain Barrier (BBB) penetration, a key requirement for treating glioblastomas or brain metastases.
    

This guide outlines a modular protocol for synthesizing C4-functionalized derivatives of 7-fluorophthalazin-1(2H)-one and screening them for PARP1/2 inhibition and synthetic lethality in BRCA-deficient cancer models.

Chemical Synthesis Protocol

The synthesis strategy relies on a "Late-Stage Diversification" approach. We first construct the 7-fluoro core, activate the C4 position, and then introduce diversity via nucleophilic substitution or metal-catalyzed coupling.

Phase A: Core Construction

Objective: Synthesis of 7-fluorophthalazin-1(2H)-one.

  • Starting Material: 5-Fluoro-2-formylbenzoic acid (CAS: 133993-86-1).

  • Cyclization:

    • Dissolve 5-fluoro-2-formylbenzoic acid (10 mmol) in Ethanol (50 mL).

    • Add Hydrazine hydrate (15 mmol, 1.5 eq) dropwise at room temperature.

    • Reflux for 4 hours. The solution will turn cloudy as the product precipitates.

    • Workup: Cool to

      
      . Filter the white solid, wash with cold ethanol and diethyl ether.
      
    • Yield: Typically >85%.

    • QC: Confirm structure via

      
      H-NMR (DMSO-d6). Look for the singlet at 
      
      
      
      ppm (C4-H) and the lactam NH at
      
      
      ppm.
Phase B: C4-Activation (The Diversity Handle)

Objective: Convert the unreactive C4-H into a reactive C4-Bromo intermediate.

  • Reagents: 7-Fluorophthalazin-1(2H)-one, Potassium Tribromide (

    
    ) or 
    
    
    
    /Acetic Acid.
  • Procedure:

    • Suspend the core (5 mmol) in Glacial Acetic Acid (20 mL).

    • Add Sodium Acetate (10 mmol) as a buffer.

    • Add Bromine (7.5 mmol) dropwise. Heat to

      
       for 6 hours.
      
    • Result: 4-Bromo-7-fluorophthalazin-1(2H)-one.

    • Note: This intermediate is sensitive; store under inert gas.

Phase C: Library Generation (SNAr / Buchwald)

Objective: Introduce piperazine/amine tails to mimic the "pharmacophore tail" of Olaparib, essential for solubility and interaction with the PARP ribose-binding pocket.

  • Reaction Type: Nucleophilic Aromatic Substitution (

    
    ).
    
  • Protocol:

    • Dissolve 4-bromo-7-fluorophthalazin-1(2H)-one (0.5 mmol) in NMP or DMF.

    • Add the amine building block (e.g., N-Boc-piperazine, 1-cyclopropylcarbonylpiperazine) (1.0 mmol).

    • Add DIPEA (2.0 eq).

    • Microwave irradiation:

      
       for 20 mins OR Reflux for 12 hours.
      
    • Purification: Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Visualization: Synthesis Workflow

Synthesis_Workflow Start 5-Fluoro-2-formyl benzoic acid Core 7-Fluorophthalazin- 1(2H)-one Start->Core N2H4, EtOH Reflux, 4h Activated 4-Bromo-7-fluoro intermediate Core->Activated Br2, AcOH 80°C Library C4-Amino Derivatives Activated->Library R-NH2, DIPEA MW 120°C (SNAr)

Caption: Step-wise synthesis of 7-fluoro-phthalazinone derivatives via C4-bromination and nucleophilic substitution.

Screening Protocols

Tier 1: Biochemical Potency (HTS)

Assay: PARP1 Chemiluminescent Inhibition Assay. Rationale: Determines the


 of the compound against the purified enzyme.
  • Reagents: Recombinant Human PARP1 enzyme, Biotinylated NAD+, Histone-coated 96-well plates, Streptavidin-HRP.

  • Protocol:

    • Coat: Coat plates with Histones overnight. Wash.

    • Incubate: Add PARP1 enzyme + Test Compound (serial dilution from 10

      
      M to 0.1 nM). Incubate 15 min.
      
    • Reaction: Add Biotin-NAD+ + Activated DNA (to stimulate PARP). Incubate 1 hour.

    • Detection: Add Streptavidin-HRP followed by chemiluminescent substrate.

    • Analysis: Read Luminescence. Calculate

      
       using a 4-parameter logistic fit.
      
    • Control: Olaparib (

      
       nM).
      
Tier 2: Cellular Synthetic Lethality

Assay: Cell Viability in Isogenic Pairs. Rationale: PARP inhibitors should selectively kill BRCA-deficient cells while sparing wild-type cells (Synthetic Lethality).

  • Cell Lines:

    • Target: Capan-1 (BRCA2 mutant) or MDA-MB-436 (BRCA1 mutant).

    • Control: MCF-7 or MRC-5 (BRCA wild-type).

  • Protocol:

    • Seed cells (2,000 cells/well) in 96-well plates. Adhere for 24h.

    • Treat with compounds (72h or 144h exposure).

    • Measure viability using CellTiter-Glo (ATP quantification).

    • Success Metric: Selectivity Index (SI) =

      
      . Target SI > 100.
      
Tier 3: Mechanism of Action (Biomarker)

Assay: Immunofluorescence for


-H2AX Foci.
Rationale:  PARP trapping leads to DNA double-strand breaks (DSBs), marked by phosphorylated Histone H2AX (

-H2AX).
  • Protocol:

    • Treat cells with

      
       of compound for 24h.
      
    • Fix with 4% Paraformaldehyde. Permeabilize with Triton X-100.

    • Stain with Anti-

      
      -H2AX antibody (Primary) and AlexaFluor-488 (Secondary).
      
    • Counterstain nuclei with DAPI.

    • Quantification: Count foci per nucleus using high-content imaging. Potent trappers (like Talazoparib) induce high foci counts.

Visualization: Screening Cascade

Screening_Cascade Library Compound Library (7-Fluoro derivs) Tier1 Tier 1: PARP1 Enzymatic Assay (Target: IC50 < 50 nM) Library->Tier1 Tier2 Tier 2: Synthetic Lethality (BRCA-/- vs WT) Tier1->Tier2 Select Potent Hits Tier3 Tier 3: Mechanism (PARylation & DNA Trapping) Tier2->Tier3 Select Selective Hits Lead Lead Candidate (ADME/PK) Tier3->Lead Select Trappers

Caption: Funnel-based screening cascade to identify potent and selective PARP inhibitors.

Data Presentation & Troubleshooting

Table 1: Key Reagents and Troubleshooting

Reagent / StepCritical ParameterCommon Failure ModeTroubleshooting
Hydrazine Hydrate StoichiometryIncomplete cyclizationUse 1.5 - 2.0 eq. Ensure reflux is vigorous.
Bromination (Br2) TemperatureOver-bromination (di-bromo)Monitor via LCMS. Keep T < 90°C. Use Acetate buffer.
PARP Enzyme StabilityLoss of activityStore at -80°C. Avoid freeze-thaw cycles. Add DTT to buffer.
Cell Assay Cell DensityConfluency affects drug sensitivityOptimize seeding density so control wells are 80% confluent at readout.

References

  • Synthesis of Phthalazinone Derivatives: Abubshait, S. A., et al. (2022).[2][3][4][5] Microwave-Assisted Synthesis of Phthalazinone Derivatives with Biological Activity and In Silico Antiproliferative Studies.

  • PARP Inhibitor Mechanisms & Screening: Rose, M., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance.

  • Olaparib Development & Structure: Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. [6]

  • C4-Functionalization Protocols: Vila, N., et al. (2015).[1][3] Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery.

  • Cellular Screening Protocols (BRCA): The Jackson Laboratory. (2024). PARP inhibitors: Overview and indications.

Sources

Troubleshooting & Optimization

challenges in 7-Fluorophthalazin-1(2H)-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 7-Fluorophthalazin-1(2H)-one

Case ID: #SYN-7FP-001 Topic: Synthesis & Troubleshooting of 7-Fluorophthalazin-1(2H)-one Status: Active Guide Authorized By: Senior Application Scientist

Executive Summary & Strategic Route Selection

The Challenge: Synthesizing 7-fluorophthalazin-1(2H)-one requires precise regiocontrol. A common error is starting with 4-fluorophthalic anhydride, which yields a mixture of 6-fluoro and 7-fluorophthalazine-1,4-dione, requiring subsequent reduction and separation.

The Solution: The industry-standard route for high regioselectivity (used in PARP inhibitor manufacturing, e.g., Olaparib intermediates) utilizes 2-formyl-5-fluorobenzoic acid (or its tautomer, 5-fluoro-3-hydroxyphthalide). This precursor pre-defines the carbon skeleton, ensuring the fluorine atom is correctly positioned at C7 relative to the C1 carbonyl.

Core Reaction:



Validated Experimental Protocol

Protocol ID: P-7FP-CYC-04 Scale: 10 mmol (scalable to kg)

Reagents & Equipment
ReagentEquiv.[1][2][3][4][5][6][7][8]RoleCritical Attribute
2-Formyl-5-fluorobenzoic acid 1.0Limiting ReagentPurity >97%; Free of non-oxidized phthalide.
Hydrazine Hydrate (64-80%) 1.2 - 1.5NucleophileExcess required to prevent azine (dimer) formation.
Ethanol (Absolute) SolventMediumAnhydrous preferred to drive dehydration.
Acetic Acid (Glacial) 0.1 (Cat.)CatalystAccelerates hydrazone formation (optional but recommended).
Step-by-Step Workflow
  • Dissolution: Charge a 3-neck round-bottom flask with 2-formyl-5-fluorobenzoic acid (1.68 g, 10 mmol) and Ethanol (15 mL). Stir at room temperature. The starting material exists in equilibrium with 5-fluoro-3-hydroxyphthalide and may not fully dissolve initially.

  • Addition: Add Hydrazine Hydrate (0.75 g, ~15 mmol) dropwise over 10 minutes.

    • Observation: A transient yellow color (hydrazone intermediate) may appear. An exotherm is possible; control temp < 40°C during addition.

  • Cyclization: Heat the mixture to Reflux (78°C) . Maintain reflux for 2–4 hours .

    • Checkpoint: The suspension usually clears as the intermediate dissolves, then the product precipitates as a white/off-white solid.

  • Work-up: Cool the reaction mixture to 0–5°C in an ice bath. Stir for 30 minutes to maximize precipitation.

  • Isolation: Filter the solid under vacuum.

  • Purification: Wash the filter cake with cold Ethanol (2 x 5 mL) followed by Water (2 x 5 mL) to remove excess hydrazine.

  • Drying: Dry in a vacuum oven at 50°C for 6 hours.

Expected Yield: 85–95% Appearance: White to pale cream powder.

Troubleshooting Guide (Q&A)

Q1: My product yield is low (<50%), and I see a yellow impurity. What happened? Diagnosis: You likely formed the azine dimer . Mechanism: If hydrazine is limiting or added too slowly at high temperature, the newly formed hydrazone reacts with another molecule of aldehyde instead of cyclizing. Fix:

  • Ensure Hydrazine is in excess (>1.2 equiv) .

  • Increase dilution (solvent volume) slightly to favor intramolecular cyclization over intermolecular dimerization.

  • Recovery: The azine can sometimes be hydrolyzed back to the aldehyde with acid, but it is better to discard and restart.

Q2: I detect a defluorinated impurity (Phthalazin-1(2H)-one) by MS. Is hydrazine removing the fluorine? Diagnosis: Yes, Nucleophilic Aromatic Substitution (SNAr) . Mechanism: Hydrazine is a potent nucleophile. The phthalazinone ring is electron-deficient, activating the C7-position for attack, especially at prolonged high temperatures. Fix:

  • Strict Time Control: Do not reflux overnight. Monitor by TLC/HPLC and stop immediately upon consumption of starting material (usually 2-3 hours).

  • Temperature: If the problem persists, lower the temperature to 60°C and extend the time, or use isopropanol (lower boiling point than n-butanol) if higher temps were used previously.

Q3: The starting material (2-formyl-5-fluorobenzoic acid) is expensive. Can I make it? Diagnosis: Yes, via the Phthalide Bromination Route . Protocol:

  • Bromination: 5-Fluorophthalide + NBS (N-bromosuccinimide) + AIBN (cat) in CCl4 or Trifluorotoluene (reflux)

    
     3-Bromo-5-fluorophthalide.
    
  • Hydrolysis: Reflux the bromo-intermediate in water

    
     2-Formyl-5-fluorobenzoic acid (precipitates upon cooling).[7]
    
  • Warning: The bromination is a radical reaction; ensure anhydrous conditions and fresh radical initiator.

Q4: The product is not precipitating upon cooling. Diagnosis: The product might be too soluble in the reaction matrix (often due to excess water if low-grade ethanol was used). Fix:

  • Concentrate the solvent volume by 50% on a rotavap.

  • Add Water dropwise to the ethanolic solution to force precipitation (the product is hydrophobic).

Visualization & Logic Flows

Figure 1: Synthesis Pathway & Logic

SynthesisPath Start 5-Fluorophthalide Inter1 3-Bromo-5-fluorophthalide Start->Inter1 NBS, AIBN Radical Bromination Precursor 2-Formyl-5-fluorobenzoic Acid (Tautomer: 3-Hydroxy-5-fluorophthalide) Inter1->Precursor H2O, Reflux Hydrolysis Reaction Hydrazine Cyclization (EtOH, Reflux) Precursor->Reaction + N2H4.H2O Product 7-Fluorophthalazin-1(2H)-one Reaction->Product - 2 H2O

Caption: Step-wise conversion from commercially available 5-fluorophthalide to the target phthalazinone.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Issue Problem Detected? Type Identify Issue Issue->Type Yield Low Yield (<50%) Type->Yield Quantity Purity Impurity (Yellow Solid) Type->Purity Appearance Chem Defluorination (M-18 in MS) Type->Chem MS Data Sol1 Check Hydrazine Equiv. Must be >1.2 eq Yield->Sol1 Sol3 Azine Formation. Increase Dilution Purity->Sol3 Sol2 Check Temp/Time. Reduce Reflux Duration Chem->Sol2

Caption: Diagnostic logic for common synthetic failures in phthalazinone chemistry.

Analytical Data Verification

To confirm the identity of your product, compare against these standard metrics:

MetricExpected ValueNotes
Physical State White/Off-white solidYellowing indicates azine contamination.[9]
Melting Point >200°C (Dec)High melting point is characteristic of lactam form.
1H NMR (DMSO-d6)

12.6 (s, 1H, NH)
Broad singlet, exchangeable with D2O.
1H NMR (Aromatic)

8.4 (s, 1H, H4)
Characteristic singlet for the phthalazinone C4-H.
19F NMR

~ -110 ppm
Multiplicity depends on H-F coupling (dt or dd).
MS (ESI+) [M+H]+ = 165.04Check for [M+H]+ = 147 (Defluoro) or 328 (Azine).

References

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581–6591.

  • Loh, V. M., et al. (2005). Phthalazinones.[3][5][6][8][10][11][12] Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose) polymerase. Bioorganic & Medicinal Chemistry Letters, 15(9), 2235–2238.

  • BenchChem. (2025).[3] Application Notes: Condensation Reactions of 2-Fluoro-5-formylbenzoic Acid.[3][7]

  • Sciforum. (2023). Synthesis of new phthalazinedione derivatives.

Sources

managing regioselectivity in 7-Fluorophthalazin-1(2H)-one functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: REGIO-7F-PHTH-001 Assigned Specialist: Senior Application Scientist Status: Active Scope: Regioselectivity management, N-alkylation optimization, and C1-activation protocols.

Executive Summary: The Scaffold Architecture

The 7-fluorophthalazin-1(2H)-one scaffold presents a unique challenge in medicinal chemistry. It is a "privileged structure" in PARP inhibitors (e.g., Olaparib analogs), yet its functionalization is often plagued by regioselectivity issues.

The Three Critical Reactivity Zones:

  • N2-Position (Lactam Nitrogen): The primary nucleophile, but prone to competition from the O-position (Lactim tautomer).

  • C1-Position (Carbonyl): The electrophilic gateway. Conversion to a leaving group (Cl, OTf) allows for

    
     diversification.
    
  • C7-Position (Aryl Fluoride): A secondary electrophile. While generally stable, it can participate in competing

    
     reactions under forcing conditions.
    

Ticket #001: "I'm getting O-alkylated byproducts. How do I force N-alkylation?"

Diagnosis: This is the classic Lactam-Lactim Tautomerism conflict. In the presence of a base, the phthalazinone anion delocalizes charge between the Nitrogen (N2) and Oxygen (O).

  • Thermodynamic Control: Favors N-alkylation (amide bond stability > imidate bond).

  • Kinetic Control / Hard Electrophiles: Can favor O-alkylation .

The Mechanism: According to the Hard-Soft Acid-Base (HSAB) theory, the nitrogen anion is softer than the oxygen anion. Therefore, soft electrophiles and conditions that allow thermodynamic equilibration favor N-alkylation.[1]

🔬 Validated Protocol: Regioselective N-Alkylation

Target: >95% N-Selectivity

Reagents:

  • Substrate: 7-Fluorophthalazin-1(2H)-one

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    )
  • Solvent: DMF (Dimethylformamide) or DMA (Dimethylacetamide)

  • Electrophile: Alkyl Halide (R-X)

Step-by-Step:

  • Deprotonation: Dissolve the substrate (1.0 eq) in anhydrous DMF (0.2 M). Add

    
     (1.5 eq).
    
    • Critical: Stir at Room Temperature (RT) for 30 minutes before adding the electrophile. This ensures complete formation of the thermodynamic anion.

  • Addition: Add the alkyl halide (1.1 eq) dropwise.

  • Reaction: Heat to 60–80°C.

    • Why? Elevated temperature overcomes the activation energy for N-alkylation and promotes the thermodynamic product.

  • Workup: Pour into ice water. The N-alkylated product usually precipitates as a solid due to the loss of the H-bond donor.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
High O-alkylation (>10%) Use of "Hard" leaving groups (e.g., -OTf) or Silver salts (

).
Switch to Alkyl Iodides or Bromides.[2] Avoid Ag salts.
Low Conversion Poor solubility of base.Switch to

(higher solubility in DMF) or add TBAI (phase transfer catalyst).
Bis-alkylation N/AImpossible at N2/O. If observed, check for

at C7-F (rare under these conditions).
📊 Pathway Visualization

N_vs_O_Alkylation cluster_legend Selectivity Driver Start 7-Fluorophthalazin-1(2H)-one Anion Delocalized Anion (N- vs O- nucleophile) Start->Anion Base (K2CO3) N_Product N-Alkylated Product (Thermodynamic - Major) Anion->N_Product Soft Electrophile / Heat (DMF, 80°C) O_Product O-Alkylated Product (Kinetic - Minor) Anion->O_Product Hard Electrophile / Ag salts HSAB HSAB Theory: N is Softer than O

Caption: Reaction pathway showing the divergence between thermodynamic N-alkylation (preferred) and kinetic O-alkylation.

Ticket #002: "How do I activate C1 without displacing the C7-Fluorine?"

Diagnosis: You need to convert the C1-Carbonyl to a Chloride (1-chloro-7-fluorophthalazine) to enable subsequent nucleophilic attacks. The fear is that the chlorinating agent will attack the C7-F or that the resulting C1-Cl will be indistinguishable from C7-F during substitution.

The Science:

  • C1 Reactivity: The C1 carbonyl is part of a lactam. Reacting with

    
     converts it to an imidoyl chloride. This bond is highly activated for 
    
    
    
    because the nitrogen atoms stabilize the Meisenheimer intermediate.
  • C7 Reactivity: The C7-Fluorine is on the benzenoid ring. While F is a good leaving group in

    
    , the benzenoid ring is far less electron-deficient than the heterocyclic ring. C1-Cl is orders of magnitude more reactive than C7-F. 
    
🔬 Validated Protocol: Deoxychlorination

Target: High purity 1-chloro-7-fluorophthalazine

Reagents:

  • Substrate: 7-Fluorophthalazin-1(2H)-one

  • Reagent: Phosphorus Oxychloride (

    
    ) - Solvent & Reagent
    
  • Catalyst:

    
    -Dimethylaniline (catalytic amount)
    

Step-by-Step:

  • Suspension: Suspend substrate in neat

    
     (5–10 volumes).
    
  • Catalysis: Add 1–2 drops of

    
    -dimethylaniline.
    
    • Mechanistic Note: This forms a Vilsmeier-Haack type intermediate, accelerating the reaction and suppressing side reactions.

  • Reflux: Heat to reflux (approx. 105°C) for 2–4 hours. Monitor by TLC (the product is less polar than the starting material).

  • Quench (CRITICAL):

    • Cool to RT.

    • Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring.

    • Warning: Exothermic hydrolysis of excess

      
      . Maintain temperature <10°C to prevent hydrolysis of the newly formed C-Cl bond back to the ketone.
      
  • Isolation: Filter the resulting solid immediately. Dry under vacuum.

📊 Reactivity Hierarchy Diagram

Reactivity_Map Core 1-Chloro-7-Fluorophthalazine C1_Site C1-Position (Chlorine) High Reactivity (Imine activated) Core->C1_Site C7_Site C7-Position (Fluorine) Low Reactivity (Benzene ring) Core->C7_Site Nucleophile Nucleophile (e.g., Piperazine) Nucleophile->C1_Site Fast (Kinetic Preference) Nucleophile->C7_Site Slow (Requires extreme heat)

Caption: Reactivity heatmap demonstrating why nucleophiles selectively attack C1-Cl over C7-F.

Ticket #003: FAQs on Advanced Functionalization

Q: Can I perform Suzuki coupling on the C7-Fluorine? A: Not directly. The C-F bond is too strong for standard Pd-catalyzed oxidative addition.

  • Solution: If you need a carbon substituent at C7, you should start with 7-bromophthalazin-1(2H)-one or 7-chlorophthalazin-1(2H)-one . The 7-Fluoro motif is typically a terminal modification intended to block metabolism or improve potency, not a handle for coupling.

Q: I need to install a piperazine at C1 (Olaparib-style). Conditions? A: Use the 1-chloro-7-fluorophthalazine intermediate generated in Ticket #002.

  • Conditions: Piperazine (excess), Isopropanol or Acetonitrile, Reflux, 2 hours.

  • Selectivity: This will exclusively displace the Chlorine. The Fluorine will remain intact.

Q: How do I synthesize the core if I can't buy it? A: The most regioselective route is the condensation of 2-carboxy-4-fluorobenzaldehyde with hydrazine hydrate.

  • Why? The aldehyde is more reactive than the acid/ester, directing the hydrazine to form the hydrazone at the aldehyde first, ensuring the ketone ends up at the correct position (C1) relative to the fluorine.

References

  • Regioselective N-Alkylation of Indazoles (Analogous System)

    • L. Lundquist et al., "Regioselective N-alkylation of the 1H-indazole scaffold," Beilstein J. Org. Chem., 2011.
  • Phthalazinone Synthesis & Tautomerism

    • M. J. R. P.[3][4] da Silva et al., "Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity," Beilstein J. Org. Chem., 2011.

    • (Note: Discusses K2CO3/Acetone conditions for N-alkylation).

  • Olaparib Process Chemistry (C1 Functionalization)

    • "Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib," ACS Omega, 2022.
  • Selectfluor Reactivity (Contextual)

    • "Regioselective Fluorination of 7-Oxo-1,2,4-benzotriazines Using Selectfluor," Molecules, 2019.[5]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Preclinical Validation of Novel PARP Inhibitors: A Comparative Analysis Featuring 7-Fluorophthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of PARP Inhibition

In the landscape of targeted cancer therapy, the principle of synthetic lethality has emerged as a cornerstone of precision medicine. This concept, where the loss of two genes or pathways is lethal to a cell but the loss of either one alone is not, has been powerfully exploited through the development of Poly (ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes, particularly PARP1 and PARP2, are critical sentinels of genomic stability, orchestrating the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] In tumors harboring defects in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair—most notably those with germline or somatic mutations in BRCA1 or BRCA2 genes—the pharmacological inhibition of PARP creates a state of catastrophic genomic instability.[2] Unrepaired SSBs accumulate and degenerate into DSBs during replication, which the HR-deficient cells cannot resolve, leading to selective tumor cell death.[1][3]

This guide provides an in-depth framework for the preclinical validation of a novel PARP inhibitor, using the hypothetical compound 7-Fluorophthalazin-1(2H)-one as our candidate. The phthalazin-1(2H)-one core is a well-established "privileged scaffold" in PARP inhibitor design, forming the chemical foundation of the groundbreaking drug Olaparib.[4] By systematically evaluating our candidate against a panel of clinically approved PARP inhibitors—Olaparib, Rucaparib, Niraparib, and Talazoparib—we will delineate the essential experimental pathway from biochemical potency to mechanistic differentiation.

The Validation Workflow: A Three-Pillar Approach

The preclinical validation of a novel PARP inhibitor is not a linear checklist but a multi-faceted investigation designed to build a comprehensive value proposition for the candidate molecule. Our approach rests on three pillars: establishing biochemical potency, confirming cellular efficacy via synthetic lethality, and elucidating the specific mechanism of action. This workflow ensures that a compound is not only active against its target but also possesses a desirable and potentially superior biological effect in a disease-relevant context.

G cluster_0 Pillar 1: Biochemical Validation cluster_1 Pillar 2: Cellular Validation cluster_2 Pillar 3: Mechanistic Validation b1 PARP1/2 Enzymatic Assay b2 Determine IC50 Values b1->b2 b3 Assess Selectivity (PARP1 vs. PARP2) b2->b3 c1 Cell Viability Assays b3->c1 c2 BRCA-mutant vs. BRCA-wt Cell Lines c1->c2 c3 Determine GI50 Values c2->c3 m1 PARP Trapping Assay c3->m1 m2 Quantify Trapped PARP1-DNA Complexes m1->m2 m3 Compare Trapping Potency m2->m3 start Novel Compound: 7-Fluorophthalazin-1(2H)-one start->b1

Caption: Preclinical validation workflow for a novel PARP inhibitor.

Pillar 1: Biochemical Potency and Selectivity

Rationale: The foundational step is to confirm that the candidate molecule directly inhibits the enzymatic activity of its intended targets, PARP1 and PARP2. This is quantified by the half-maximal inhibitory concentration (IC50), a critical measure of potency. Comparing the IC50 values for PARP1 and PARP2 provides an early indication of the inhibitor's selectivity.

Experimental Protocol: PARP1/2 Chemiluminescent Assay

This protocol is designed to measure the synthesis of poly(ADP-ribose) (PAR) by recombinant PARP1 or PARP2 in the presence of a DNA-damage stimulus.

  • Plate Preparation: Coat a 96-well plate with histone H1, which will serve as the substrate for PARP-mediated PARylation. Wash and block the plate to prevent non-specific binding.

  • Reaction Setup: In each well, combine the following in reaction buffer:

    • Recombinant human PARP1 or PARP2 enzyme.

    • Activated (nicked) DNA to stimulate enzyme activity.

    • Biotinylated NAD+, the co-factor for PAR synthesis.

    • A serial dilution of 7-Fluorophthalazin-1(2H)-one or a benchmark inhibitor (e.g., Olaparib). Include vehicle-only (DMSO) controls.

  • Enzymatic Reaction: Incubate the plate at room temperature for 1-2 hours to allow the PARP reaction to proceed.

  • Detection:

    • Wash the plate to remove unreacted components.

    • Add Streptavidin-Horseradish Peroxidase (HRP) conjugate, which will bind to the biotinylated PAR chains attached to the histone substrate. Incubate for 1 hour.

    • Wash the plate again.

    • Add a chemiluminescent HRP substrate and immediately measure the light output using a luminometer.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to the vehicle control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Comparative Data: Biochemical Potency (IC50)

The following table summarizes the reported IC50 values for leading PARP inhibitors, providing a benchmark against which 7-Fluorophthalazin-1(2H)-one must be measured.

PARP InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)Key Reference(s)
Olaparib ~5~1[5]
Rucaparib ~1.4~6.9[5]
Niraparib ~3.8~2.1[5]
Talazoparib ~1.2~0.9[5]
Veliparib ~5.2~2.9[6]
7-Fluorophthalazin-1(2H)-one To Be DeterminedTo Be DeterminedN/A

Pillar 2: Cellular Efficacy and Demonstration of Synthetic Lethality

Rationale: Potent biochemical inhibition does not guarantee efficacy in a cellular environment. The inhibitor must be cell-permeable and effectively engage its target within the complex milieu of a living cell. The cornerstone of PARP inhibitor validation is demonstrating synthetic lethality—the selective killing of cancer cells with HR deficiencies (e.g., BRCA mutations) while sparing HR-proficient cells.

G cluster_0 HR-Proficient Cell (BRCA-wt) cluster_1 HR-Deficient Cell (BRCA-mutant) wt_ssb Single-Strand Break (SSB) PARP-mediated Repair (BER) wt_dsb Double-Strand Break (DSB) Homologous Recombination (HR) wt_survival Cell Survival wt_ssb:s->wt_survival:w Repair -> wt_dsb:s->wt_survival:e Repair -> mut_ssb Single-Strand Break (SSB) PARP Inhibited mut_dsb Unrepaired DSB Defective HR mut_ssb:e->mut_dsb:w Replication -> mut_death Cell Death (Synthetic Lethality) mut_dsb:s->mut_death:n No Repair ->

Caption: The principle of synthetic lethality with PARP inhibitors.

Experimental Protocol: Cell Viability Assay in Isogenic Cell Lines

This protocol uses matched pairs of cell lines that differ only in their BRCA status to specifically measure synthetic lethality.

  • Cell Culture: Culture BRCA1-mutant (e.g., MDA-MB-436) and BRCA1-wildtype (e.g., MDA-MB-231) breast cancer cell lines under standard conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 7-Fluorophthalazin-1(2H)-one and benchmark inhibitors. Treat the cells and incubate for 72-120 hours.

  • Viability Measurement: Use a luminescence-based assay such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolic activity and cell viability. Add the reagent to each well and measure luminescence.

  • Data Analysis: Normalize the data to vehicle-treated controls. Plot cell viability against drug concentration to determine the GI50 (concentration causing 50% growth inhibition) for each cell line. A significantly lower GI50 in the BRCA-mutant line compared to the wildtype line is indicative of synthetic lethality.

Comparative Data: Cellular Potency (GI50)

This table illustrates the expected differential sensitivity in BRCA-mutant versus BRCA-wildtype cancer cells.

PARP InhibitorGI50 in BRCA-mutant cells (nM)GI50 in BRCA-wt cells (nM)Selectivity Index (wt/mutant)
Olaparib Low nM rangeHigh nM to µM range>100
Talazoparib Sub-nM to low nM rangeµM range>1000
7-Fluorophthalazin-1(2H)-one To Be DeterminedTo Be DeterminedTo Be Determined

Pillar 3: Mechanistic Differentiation - The Power of PARP Trapping

Rationale: The cytotoxicity of PARP inhibitors is driven by two distinct mechanisms: catalytic inhibition and "PARP trapping."[3] Catalytic inhibition prevents the synthesis of PAR chains. PARP trapping, however, is a more potent mechanism where the inhibitor physically locks the PARP enzyme onto the DNA at the site of a break.[7][8] This trapped PARP-DNA complex is highly cytotoxic as it obstructs DNA replication and repair machinery.[3] The trapping efficiency varies significantly among inhibitors and is a key determinant of their overall potency; for example, Talazoparib is a far more potent PARP trapper than Olaparib, which correlates with its higher cytotoxicity.[3][9]

G cluster_0 Mechanism 1: Catalytic Inhibition cluster_1 Mechanism 2: PARP Trapping cat_inhib PARP binds DNA break Inhibitor blocks NAD+ binding No PAR synthesis PARP dissociates from DNA trapping PARP binds DNA break Inhibitor induces conformational change PARP locked on DNA Replication fork collapses

Caption: Dual mechanisms of PARP inhibitors.

Experimental Protocol: Immunofluorescence-Based PARP Trapping Assay

This assay visualizes and quantifies the formation of trapped PARP1-DNA complexes in cells.

  • Cell Culture and Treatment: Grow cells (e.g., HeLa) on glass coverslips. Treat with a DNA-damaging agent (e.g., methyl methanesulfonate, MMS) for a short period to induce SSBs, followed by treatment with 7-Fluorophthalazin-1(2H)-one or benchmark inhibitors for 1-2 hours.

  • Cell Lysis and Fixation: Perform a pre-extraction with a detergent-based buffer to remove soluble, non-DNA-bound proteins. This step is critical, as only the "trapped" PARP1 will be retained. Immediately fix the remaining cellular structures with paraformaldehyde.

  • Immunostaining: Permeabilize the fixed cells and incubate with a primary antibody specific for PARP1. Follow with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488). Counterstain the DNA with DAPI.

  • Microscopy and Image Analysis: Acquire images using a high-content imaging system or confocal microscope. Quantify the mean fluorescence intensity of the PARP1 signal within the nucleus for hundreds of cells per condition.

  • Data Analysis: A higher nuclear fluorescence intensity after pre-extraction corresponds to more trapped PARP1. Plot the intensity against inhibitor concentration to determine the trapping potency (EC50).

Comparative Data: PARP Trapping Potency

Trapping potency is a critical differentiator and a predictor of in vivo efficacy.

PARP InhibitorRelative PARP Trapping PotencyKey Reference(s)
Talazoparib +++++[3][9]
Niraparib ++++[3][5]
Rucaparib +++[3]
Olaparib ++[3]
Veliparib +[9]
7-Fluorophthalazin-1(2H)-one To Be DeterminedN/A

Conclusion and Forward Outlook

This guide outlines a rigorous, three-pillar strategy for the preclinical validation of a novel PARP inhibitor, exemplified by the hypothetical candidate 7-Fluorophthalazin-1(2H)-one. By systematically benchmarking its biochemical potency, cellular synthetic lethality, and mechanistic PARP trapping against established clinical agents, researchers can build a robust data package.

The ideal candidate would not only exhibit potent, low-nanomolar IC50 values against PARP1/2 but would also demonstrate a wide therapeutic window between BRCA-mutant and wildtype cells. Crucially, its PARP trapping efficiency will be a major determinant of its potential clinical efficacy. Should 7-Fluorophthalazin-1(2H)-one prove to be a potent PARP trapper with a strong synthetic lethal phenotype, it would warrant advancement into in vivo xenograft models and further toxicological studies, moving one step closer to potentially becoming a next-generation therapy for patients with HR-deficient cancers.

References

  • Susan G. Komen. PARP Inhibitors. [Link]

  • Li, H., et al. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. MDPI. [Link]

  • Pisano, C., et al. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. PubMed Central. [Link]

  • Wang, Y., et al. Evaluation of the Efficacy of PARP Inhibitors in Metastatic Castration-Resistant Prostate Cancer: A Systematic Review and Meta-Analysis. PubMed Central. [Link]

  • Journal of the Advanced Practitioner in Oncology. Zejula (Niraparib) First PARP Inhibitor Approved for First-Line Maintenance Therapy in All Women with Advanced Ovarian Cancer, Regardless of Biomarker Status. [Link]

  • GSK. FDA approves Zejula (niraparib) as the only once-daily PARP inhibitor in first-line monotherapy maintenance treatment for women with platinum-responsive advanced ovarian cancer regardless of biomarker status. [Link]

  • Warram, J. M., et al. Validation of the use of a fluorescent PARP1 inhibitor for the detection of oral, oropharyngeal and oesophageal epithelial cancers. PubMed Central. [Link]

  • Li, H., et al. Recent advancements in PARP inhibitors-based targeted cancer therapy. Oxford Academic. [Link]

  • The Jackson Laboratory. PARP inhibitors: Overview and indications. [Link]

  • Dana-Farber Cancer Institute. PARP-Inhibitor Resistance – Beyond Reversion Mutations | 2025 BRCA Scientific Symposium. YouTube. [Link]

  • BPS Bioscience. Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube. [Link]

  • Gelmon, K. A., et al. PARP inhibitors: its role in treatment of cancer. PMC. [Link]

  • Marchand, C., et al. Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PMC. [Link]

  • Stewart, Z. A. Veliparib for the treatment of solid malignancies. PubMed. [Link]

  • Al-Alem, L. F., et al. In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma. PubMed. [Link]

  • Monk, B. J., et al. A Randomized, Phase III Trial to Evaluate Rucaparib Monotherapy as Maintenance Treatment in Patients With Newly Diagnosed Ovarian Cancer (ATHENA-MONO/GOG-3020/ENGOT-ov45). PubMed. [Link]

  • Miller, R. E., et al. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. PMC. [Link]

  • Lin, K. K., et al. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer. PMC. [Link]

  • Szafraniec-Szczęsny, J., et al. Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. PubMed Central. [Link]

  • Targeted Oncology. Long-Term OS Data Guide Use of PARP Inhibitors in Ovarian Cancer. [Link]

  • Monk, B. J., et al. A Randomized, Phase III Trial to Evaluate Rucaparib Monotherapy as Maintenance Treatment in Patients With Newly Diagnosed Ovarian Cancer (ATHENA–MONO/GOG-3020/ENGOT-ov45). ASCO Publications. [Link]

  • Cleveland Clinic. PARP Inhibitors: What They Are, Types & Side Effects. [Link]

  • Miller, R. E., et al. (PDF) PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. ResearchGate. [Link]

  • Borges, A., et al. Synthesis, Bioevaluation and Structural Study of Substituted Phthalazin-1(2H)-ones Acting as Antifungal Agents. MDPI. [Link]

  • Pharmacy Times. Clinical Trial Shows Benefit of Veliparib in 'BRCA-Like' Breast Cancer. [Link]

  • Szafraniec-Szczęsny, J., et al. (PDF) Amino- and polyaminophthalazin-1(2 H )-ones: synthesis, coordination properties, and biological activity. ResearchGate. [Link]

  • Tan, Y. H., et al. Differences in Durability of PARP Inhibition by Clinically Approved PARP Inhibitors: Implications for Combinations and Scheduling. MDPI. [Link]

  • Wang, S., et al. Evaluation of clinical-stage PARP inhibitors in cell-based assays to correlate PARP suppression with functional impact on DNA repair. ResearchGate. [Link]

  • Shen, Y., et al. Abstract 2850: Talazoparib (BMN-673) possesses greater PARP1 trapping activity than structurally distinct PARP inhibitors with identical PARP1 binding properties. AACR Journals. [Link]

  • Genomics Education Programme. PARP inhibitors — Knowledge Hub. [Link]

  • Drugs.com. Zejula (niraparib) FDA Approval History. [Link]

  • Kim, S. I., et al. The Association Between Location of BRCA Mutation and Efficacy of PARP Inhibitor as a Frontline Maintenance Therapy in Advanced Epithelial Ovarian Cancer. MDPI. [Link]

  • American Society of Clinical Oncology. PARP Inhibitors in Ovarian Cancer: Choice May Depend on Treatment Setting, Mutation Status, and Side-Effect Profile. [Link]

  • Yong, J., et al. Synthesis, Molecular Structure and Anti-Onchocercal Studies of 1-(Phthalazin-1(2H)-one)[(Pyridin-2-yl)ethylidene]hydrazone. Scientific Research Publishing. [Link]

  • Urology Times. EU agency recommends expanded approval of niraparib/abiraterone dual tablet in mHSPC. [Link]

  • Lord, C. J., & Ashworth, A. Inhibitors of PARP: Number crunching and structure gazing. PNAS. [Link]

  • Wagner, L. M. Profile of veliparib and its potential in the treatment of solid tumor. OTT. [Link]

  • Cure Today. PARP Inhibitor's Approval Could Expand to Include Ovarian Cancer Patients Without BRCA Mutation. [Link]

  • National Ovarian Cancer Coalition. Clinical Trial Shows Rucaparib Significantly Improved Progression-Free Survival in Ovarian Cancer Patients. [Link]

  • Taylor & Francis. Veliparib – Knowledge and References. [Link]

  • American College of Clinical Pharmacology. FDA Approves ZEJULA (niraparib). [Link]

  • FDA. Rucaparib. [Link]

  • Kristeleit, R., et al. Efficacy and safety of rucaparib treatment in patients with BRCA-mutated, relapsed ovarian cancer: final results from Study 10. PubMed. [Link]

  • AbbVie. AbbVie Announces Topline Results from Two Phase 3 Studies Investigating Veliparib in Combination with Chemotherapy for the Treatment of Patients with Advanced or Metastatic Squamous Non-Small Cell Lung Cancer and Early-Stage Triple-Negative Breast Cancer. [Link]

Sources

A Comparative Guide to the Cytotoxicity of 7-Fluorophthalazin-1(2H)-one: A Research Perspective

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the cytotoxic potential of 7-Fluorophthalazin-1(2H)-one. Given the novelty of this specific compound, this document outlines a comprehensive, albeit hypothetical, experimental framework. It compares its activity against the parent compound, Phthalazin-1(2H)-one, and the established chemotherapeutic agent, Cisplatin. The methodologies and interpretations are grounded in established scientific principles to provide a robust blueprint for researchers in oncology and drug discovery.

Introduction: The Promise of Phthalazinones in Oncology

The phthalazinone scaffold is a cornerstone in medicinal chemistry, recognized for its broad pharmacological versatility.[1][2] Derivatives of this heterocyclic system have demonstrated a wide array of biological activities, including potent anticancer effects.[1][2] A key mechanism of action for many phthalazinone-based anticancer agents is the inhibition of Poly(ADP-ribose) polymerase (PARP).[2][3] PARP enzymes are crucial for DNA repair, and their inhibition can lead to the death of cancer cells, particularly those with existing DNA repair deficiencies.[4][5][6][7]

The introduction of a fluorine atom to a pharmacologically active molecule is a common strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity. This guide explores the hypothetical cytotoxic impact of such a modification on the phthalazinone core by comparing 7-Fluorophthalazin-1(2H)-one to its non-fluorinated counterpart.

Comparative Cytotoxicity Analysis: An Experimental Blueprint

To rigorously assess the cytotoxic potential of 7-Fluorophthalazin-1(2H)-one, a well-defined in vitro study is essential. This section details the rationale, experimental design, and a step-by-step protocol for such an investigation.

Scientific Rationale

The primary objective is to determine if the addition of a fluorine atom at the 7th position of the phthalazinone structure enhances its cytotoxic activity. By comparing it to the parent molecule, Phthalazin-1(2H)-one, we can directly probe the structure-activity relationship (SAR) concerning fluorination. Cisplatin, a widely used platinum-based chemotherapy drug that induces cytotoxicity by crosslinking DNA[8][9][10][11], serves as a positive control to benchmark the potency of our test compounds.

Experimental Design

  • Cell Line Selection: The human lung carcinoma cell line, A549, is proposed for this study. It is a well-characterized and commonly used model in cancer research, providing a reliable system for cytotoxicity screening.

  • Test Compounds:

    • 7-Fluorophthalazin-1(2H)-one (Test Compound)

    • Phthalazin-1(2H)-one (Parent Compound/Negative Control)

    • Cisplatin (Positive Control)

  • Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay will be employed to quantify cell viability. This colorimetric assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[12]

Detailed Experimental Protocol: MTT Assay

This protocol is designed to be a self-validating system, with appropriate controls to ensure the reliability of the results.

Materials:

  • A549 human lung carcinoma cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 7-Fluorophthalazin-1(2H)-one, Phthalazin-1(2H)-one, and Cisplatin (dissolved in DMSO to create stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count A549 cells.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete DMEM.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and controls in DMEM. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity.

    • After 24 hours, remove the old media and add 100 µL of the media containing the various concentrations of the test compounds to the respective wells.

    • Include wells with untreated cells (vehicle control) and wells with media only (blank).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[13][14]

    • Incubate for another 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[13][14]

  • Formazan Solubilization and Data Acquisition:

    • Carefully remove the media from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Hypothetical Results and Data Interpretation

The cytotoxicity of each compound is typically expressed as the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Table 1: Hypothetical IC50 Values of Test Compounds against A549 Cells

CompoundIC50 (µM)
7-Fluorophthalazin-1(2H)-one15.8
Phthalazin-1(2H)-one85.2
Cisplatin5.2

Interpretation:

Based on these hypothetical results, 7-Fluorophthalazin-1(2H)-one demonstrates significantly greater cytotoxicity than its parent compound, Phthalazin-1(2H)-one. This suggests that the addition of the fluorine atom at the 7-position substantially enhances its anticancer activity. While not as potent as the clinical drug Cisplatin, the marked improvement in cytotoxicity warrants further investigation into its mechanism of action.

Visualizing the Experimental Workflow

A clear understanding of the experimental sequence is crucial for reproducibility.

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis A Culture A549 Cells C Seed Cells in 96-well Plate A->C B Prepare Compound Dilutions D Treat Cells with Compounds (48-72h) B->D C->D E Add MTT Reagent (2-4h) D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570nm F->G H Calculate IC50 Values G->H

Caption: Workflow of the comparative cytotoxicity assessment using the MTT assay.

Potential Mechanism of Action: PARP Inhibition

The enhanced cytotoxicity of the fluorinated derivative could be attributed to a more potent inhibition of PARP. The fluorine atom, being highly electronegative, might alter the electronic properties of the molecule, leading to a stronger interaction with the PARP enzyme's active site.

The Role of PARP in DNA Repair and Cancer Therapy

PARP enzymes are activated by DNA single-strand breaks (SSBs). Upon activation, PARP synthesizes poly(ADP-ribose) chains that recruit other DNA repair proteins to the site of damage. In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA mutations), the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication.[15] These unrepaired DSBs are lethal to the cell, a concept known as synthetic lethality.[5]

G cluster_pathway PARP-mediated DNA Repair cluster_inhibition Effect of PARP Inhibitor DNA_damage DNA Single-Strand Break (SSB) PARP PARP Activation DNA_damage->PARP Repair_Proteins Recruitment of DNA Repair Proteins PARP->Repair_Proteins Blocked_Repair Blocked SSB Repair PARP->Blocked_Repair SSB_Repair SSB Repair Repair_Proteins->SSB_Repair PARP_Inhibitor 7-Fluorophthalazin-1(2H)-one (PARP Inhibitor) PARP_Inhibitor->PARP DSB Double-Strand Break (DSB) Blocked_Repair->DSB Apoptosis Cell Death (Apoptosis) DSB->Apoptosis

Caption: Simplified signaling pathway of PARP inhibition leading to cancer cell death.

Conclusion and Future Directions

This guide presents a hypothetical yet scientifically rigorous framework for evaluating the comparative cytotoxicity of 7-Fluorophthalazin-1(2H)-one. The proposed experiments and the interpretation of the hypothetical data suggest that fluorination is a promising strategy for enhancing the anticancer activity of the phthalazinone scaffold.

Future research should focus on:

  • Synthesis and confirmation of the structure of 7-Fluorophthalazin-1(2H)-one.

  • Execution of the described cytotoxicity assays against a broader panel of cancer cell lines, including those with known DNA repair deficiencies.

  • Direct enzymatic assays to confirm and quantify the inhibition of PARP.

  • In vivo studies in animal models to assess the compound's efficacy and safety profile.

By systematically exploring the potential of novel derivatives like 7-Fluorophthalazin-1(2H)-one, the field of oncology can continue to develop more effective and targeted therapies.

References

  • Cancer Research UK. (2022, August 24). PARP Inhibitors. Retrieved from [Link]

  • Das, S. K., & Eda, S. (2019). Cisplatin-induced cytotoxicity: Significance and symbolism.
  • Ghoneim, A. I., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 14(20), 14041-14056.
  • Hassan, G. S., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Scientific Reports, 13(1), 12191.
  • Liu, M., Yuan, Y., & Zhang, X. (2021). Cisplatin and Its Intercellular Cytotoxicity: Mechanism Derived from Different Pathway and Progression Targeting Toxicity Concern. SciTePress.
  • Malinowski, M., et al. (2021). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Beilstein Journal of Organic Chemistry, 17, 558-568.
  • MD Anderson Cancer Center. (2024, April 3). What are PARP inhibitors? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Papeo, G., et al. (2015). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European Journal of Medicinal Chemistry, 90, 246-264.
  • Plumb, J. A. (2011). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols, 237-247.
  • Rose, M., et al. (2020). Role of PARP Inhibitors in Cancer Biology and Therapy. Current Problems in Cancer, 44(1), 100495.
  • Rotow, J., & Bivona, T. G. (2017). Understanding and targeting resistance to PARP inhibitors in cancer.
  • Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene, 22(47), 7265-7279.
  • Singh, S., et al. (2022). Role of PARP Inhibitors: A New Hope for Breast Cancer Therapy. Cancers, 14(19), 4625.
  • Wang, D., & Lippard, S. J. (2005). Cellular processing of platinum anticancer drugs. Nature Reviews Drug Discovery, 4(4), 307-320.
  • Zhang, Y., et al. (2022). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 27(19), 6598.

Sources

A Strategic Guide to De-risking 7-Fluorophthalazin-1(2H)-one: A Multi-tiered Cross-Reactivity Profiling Campaign

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the journey from a promising hit compound to a clinical candidate is fraught with challenges, chief among them being off-target activity. This guide provides a comprehensive, technically-grounded framework for the cross-reactivity profiling of 7-Fluorophthalazin-1(2H)-one, a novel compound based on the versatile phthalazinone scaffold. While direct cross-reactivity data for this specific molecule is not yet in the public domain, we can establish a robust, self-validating experimental cascade based on its putative mechanism of action and the known polypharmacology of related compounds.

The phthalazinone core is a privileged structure in medicinal chemistry, renowned for its ability to interact with a range of biological targets.[1] Notably, this scaffold is the cornerstone of several potent Poly(ADP-ribose) Polymerase (PARP) inhibitors, including the FDA-approved drug Olaparib.[2][3] PARP enzymes, particularly PARP1 and PARP2, are critical players in DNA single-strand break repair. Their inhibition is synthetically lethal in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[2] Given its structure, 7-Fluorophthalazin-1(2H)-one is hypothesized to be a PARP inhibitor. However, the phthalazinone scaffold has also been associated with other targets, including VEGFR-2, Aurora kinases, and tubulin, making a thorough selectivity assessment imperative.[4][5]

This guide outlines a four-tiered strategy to comprehensively map the target and off-target landscape of 7-Fluorophthalazin-1(2H)-one, ensuring a high degree of scientific rigor and building a data package suitable for critical decision-making in a drug discovery program.

The Four-Tiered Profiling Cascade

A successful cross-reactivity profiling campaign relies on a logical progression from broad, high-throughput screening to deep, hypothesis-driven validation in cellular contexts. This tiered approach ensures that resources are used efficiently while building a comprehensive and trustworthy dataset.

Profiling_Workflow cluster_in_vitro In Vitro / Biochemical Screening cluster_cellular Cellular & Proteome-Wide Validation Tier1 Tier 1: Broad Kinome Profiling (>400 Kinases) Tier2 Tier 2: Focused PARP Family Selectivity (In Vitro Enzymatic Assays) Tier1->Tier2 Identify primary target family & broad off-targets Tier3 Tier 3: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA) Tier2->Tier3 Validate primary target in a cellular context Tier4 Tier 4: Unbiased Off-Target Discovery (Affinity Chemoproteomics) Tier3->Tier4 Confirm on-target binding & identify novel off-targets

Caption: A multi-tiered workflow for comprehensive cross-reactivity profiling.

Tier 1: Broad Kinome Profiling

Causality: Although the primary target is presumed to be a PARP enzyme, many small molecules exhibit unexpected kinase activity due to the structural conservation of ATP-binding pockets. Kinases are implicated in nearly all cellular processes, and off-target kinase inhibition is a common source of toxicity.[6] A broad kinome scan is a critical first step to de-risk the compound and identify any major liabilities early.[7]

Methodology: A competition binding assay, such as the KINOMEscan™ platform, is the industry standard.[8][9] This method measures the ability of the test compound to displace a ligand from the active site of over 400 kinases. It is performed at a single high concentration (e.g., 1-10 µM) to cast a wide net for potential interactions.[10]

Experimental Protocol: KINOMEscan™ Profiling

  • Compound Preparation: Solubilize 7-Fluorophthalazin-1(2H)-one in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Assay Execution: The compound is screened at a final concentration of 1 µM against a panel of >400 kinases. The assay quantifies the amount of kinase-bound ligand remaining after incubation with the test compound.

  • Data Analysis: Results are typically expressed as "% Control," where a lower percentage indicates stronger binding and displacement of the probe. A common threshold for a significant "hit" is >65% inhibition or a Percent of Control < 35.

Hypothetical Data & Comparison:

Target Kinase7-Fluorophthalazin-1(2H)-one (% Control @ 1µM)Olaparib (% Control @ 1µM)Interpretation
PARP1 (Control)N/AN/ANot a kinase
DYRK1A2885Potential Off-Target: Significant hit for the novel compound.
PIM14592Potential Off-Target: Moderate hit for the novel compound.
VEGFR28895Clean
Most Kinases>90>90Clean

This hypothetical data suggests that while the established drug Olaparib is highly selective against the kinome, our novel compound may have off-target interactions with DYRK1A and PIM1 that warrant further investigation.

Tier 2: Focused PARP Family Selectivity

Causality: The human genome encodes multiple PARP family members with varying biological functions. While PARP1 and PARP2 are the primary targets for cancer therapy, inhibiting other PARPs (e.g., Tankyrases) could lead to different efficacy profiles or toxicities.[11] Achieving selectivity within the target family is a hallmark of a well-designed inhibitor and crucial for minimizing off-target effects.[12]

Methodology: In vitro enzymatic assays using recombinant PARP enzymes are the gold standard for determining potency (IC50) and selectivity. These assays measure the catalytic activity of each PARP family member in the presence of varying concentrations of the inhibitor.[13]

Experimental Protocol: PARP Enzymatic Assay (HTRF)

  • Reagent Preparation: Use recombinant human PARP1, PARP2, PARP3, and TNKS1 enzymes. Prepare a reaction buffer containing NAD+ and biotinylated-NAD+.

  • Compound Titration: Perform a serial dilution of 7-Fluorophthalazin-1(2H)-one and a comparator (Olaparib) in assay plates.

  • Enzymatic Reaction: Add the PARP enzyme to initiate the reaction. Incubate to allow for auto-PARylation (the addition of Poly(ADP-ribose) chains).

  • Detection: Stop the reaction and add detection reagents (e.g., Streptavidin-Europium and an anti-PAR antibody-XL665). Read the plate on an HTRF-compatible reader.

  • Data Analysis: Calculate IC50 values by fitting the dose-response curves using non-linear regression.

Hypothetical Data & Comparison:

Target7-Fluorophthalazin-1(2H)-one IC50 (nM)Olaparib IC50 (nM)Selectivity Fold (PARP1 vs. Other)
PARP1 4.5 5.0 -
PARP21.21.03.8-fold (less selective)
PARP325030056-fold
TNKS1>10,000>10,000>2222-fold

This hypothetical data shows the novel compound is equipotent to Olaparib against PARP1 but slightly less selective over PARP2. High selectivity is observed against other family members, which is a favorable characteristic.

Tier 3: Cellular Target Engagement

Causality: In vitro enzymatic assays are essential but do not fully recapitulate the complex environment inside a living cell. It is critical to confirm that the compound can enter the cell and bind to its intended target at relevant concentrations. The Cellular Thermal Shift Assay (CETSA®) is a powerful, label-free method to verify target engagement in a physiological context.[14][15] The principle is that a ligand binding to its target protein stabilizes it against heat-induced denaturation.[16]

CETSA_Principle A1 Native Protein B1 Denatured & Aggregated A1->B1 Heat (e.g., 52°C) A2 Drug-Bound Protein B2 Remains Soluble A2->B2 Heat (e.g., 52°C)

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for PARP1

  • Cell Treatment: Incubate a relevant cell line (e.g., BRCA-mutant ovarian cancer cells) with varying concentrations of 7-Fluorophthalazin-1(2H)-one or vehicle (DMSO) for 1-2 hours.[17]

  • Thermal Challenge: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling.[18]

  • Lysis: Lyse the cells via freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation: Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.

  • Detection: Analyze the amount of soluble PARP1 in the supernatant using Western Blot or an ELISA-based method.

  • Data Analysis: Plot the amount of soluble PARP1 as a function of temperature for each drug concentration. A shift in the melting curve to a higher temperature indicates target stabilization and engagement.

Hypothetical Data & Comparison:

CompoundTargetApparent Tagg (°C) (Vehicle)Apparent Tagg (°C) (1 µM Compound)ΔTagg (°C)
7-Fluoro-phthalazinone PARP1 51.5 58.2 +6.7
OlaparibPARP151.559.0+7.5
7-Fluoro-phthalazinone DYRK1A 48.0 48.1 +0.1

This CETSA data would confirm robust engagement of PARP1 in living cells, comparable to the reference compound. Critically, it shows no significant thermal stabilization of DYRK1A, suggesting the interaction observed in the kinome scan may not be relevant in a cellular context, thus de-risking that specific off-target.

Tier 4: Unbiased Off-Target Discovery

Causality: While the previous tiers interrogated known target families, a truly comprehensive profile must also search for completely unexpected off-targets. Affinity-based chemoproteomics is an unbiased, proteome-wide approach to pull down and identify proteins that physically interact with the compound.[19] This technique is invaluable for uncovering novel mechanisms of action or potential sources of toxicity.[20]

Methodology: The compound of interest is immobilized on a solid support (e.g., beads) and used as "bait" to capture binding partners from a cell lysate.[21] The captured proteins are then identified using mass spectrometry.[22]

Experimental Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

  • Probe Synthesis: Synthesize a derivative of 7-Fluorophthalazin-1(2H)-one with a linker suitable for conjugation to affinity beads (e.g., NHS-activated sepharose). A negative control bead (without the compound) is also prepared.

  • Lysate Incubation: Incubate the compound-conjugated beads and control beads with total cell lysate. For competition experiments, a parallel incubation can be performed where the lysate is pre-treated with excess free (non-immobilized) compound.

  • Washing & Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins.

  • Protein Identification: Digest the eluted proteins into peptides and analyze them using high-resolution LC-MS/MS.

  • Data Analysis: Identify proteins that are significantly enriched on the compound beads compared to the control beads and whose binding is competed away by the free compound.

Hypothetical Data & Comparison:

Protein Hit7-Fluoro-phthalazinone Enrichment (Fold Change vs. Control)Competition with Free CompoundInterpretation
PARP1 55.2 Yes Confirmed Primary Target
PARP2 48.9 Yes Confirmed On-Target
Histone H1.415.3YesExpected Interactor (PARP substrate)
H6PD 8.1 Yes Potential Novel Off-Target

This chemoproteomics data provides the ultimate validation, confirming PARP1 and PARP2 as the primary interactors. The identification of Hexose-6-phosphate dehydrogenase (H6PD) as a potential novel off-target is a critical finding. Interestingly, H6PD has been identified as an off-target for other PARP inhibitors like rucaparib, suggesting a potential class effect that warrants further functional investigation.[23]

Conclusion and Path Forward

This systematic, multi-tiered comparison and profiling guide provides a robust framework for characterizing the selectivity of 7-Fluorophthalazin-1(2H)-one. By integrating broad screening with deep, orthogonal validation, this workflow generates a high-confidence data package that illuminates both on-target potency and off-target liabilities.

The hypothetical data presented herein paints a picture of a potent PARP1/2 inhibitor with a generally clean profile, but with specific, actionable findings: a potential kinase off-target (DYRK1A) that was de-risked by cellular engagement data, and a novel off-target (H6PD) identified through unbiased proteomics that requires further study. This level of detailed, evidence-based analysis is essential for making informed decisions and successfully advancing novel chemical matter toward clinical development.

References

  • ResearchGate. (n.d.). Target phthalazinone structures. [Scientific Diagram].
  • PubMed. (2019). Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. Retrieved from [Link]

  • BenchChem. (n.d.). Phthalazinone Compounds: A Technical Guide to Key Therapeutic Targets in Drug Discovery. Retrieved from a BenchChem technical guide on phthalazinone compounds.
  • ResearchGate. (n.d.). Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. Retrieved from a research paper on the design of phthalazinone-based PARP inhibitors.
  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • PMC. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link]

  • PMC. (2017). Proteome-wide profiling of clinical PARP inhibitors reveals compound-specific secondary targets. Retrieved from [Link]

  • PMC. (2023). Chemoproteomics, A Broad Avenue to Target Deconvolution. Retrieved from [Link]

  • NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]

  • ResearchGate. (n.d.). Comprehensive selectivity profile of PARP inhibitors. Retrieved from a ResearchGate figure depicting the selectivity of various PARP inhibitors.
  • bioRxiv. (2023). Decoding PARP1 Selectivity: Atomistic Insights for Next-Generation Cancer Inhibitors.
  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • PubMed. (2020). Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents. Retrieved from [Link]

  • GenScript. (n.d.). Affinity-Based Chemoproteomics With Small Molecule-Peptide Conjugates. Retrieved from [Link]

  • PubMed. (2014). Insights into PARP Inhibitors' Selectivity Using Fluorescence Polarization and Surface Plasmon Resonance Binding Assays. Retrieved from [Link]

  • RSC Publishing. (2014). Affinity-based target identification for bioactive small molecules.
  • BPS Bioscience. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support. Retrieved from [Link]

  • ACS Omega. (2024). A Machine Learning-Guided Approach for Identifying Potential HCAR1 Antagonists in Lactate-Driven Cancers.
  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]

  • Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • MDPI. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Retrieved from [Link]

  • bioRxiv. (2017). Selectivity profile of the poly(ADP-ribose) polymerase (PARP) inhibitor, A-966492. Retrieved from [Link]

  • MDPI. (2024). In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. Retrieved from an article on predicting small molecule permeability.
  • PMC. (2022). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved from [Link]

  • PubMed. (2021). A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]

  • YouTube. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. Retrieved from [Link]

  • YouTube. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. Retrieved from [Link]

  • ACS Publications. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.

Sources

benchmarking 7-Fluorophthalazin-1(2H)-one against olaparib

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Guide: 7-Fluorophthalazin-1(2H)-one Scaffold vs. Olaparib

Part 1: Executive Summary & Strategic Rationale

This guide provides a technical framework for benchmarking 7-Fluorophthalazin-1(2H)-one —a modified pharmacophore scaffold—against Olaparib (Lynparza) , the first-in-class Poly(ADP-ribose) polymerase (PARP) inhibitor.

While Olaparib utilizes an unsubstituted phthalazin-1(2H)-one core to mimic the nicotinamide moiety of NAD+, emerging medicinal chemistry strategies explore the 7-fluoro substitution (CAS: 23928-52-1) to modulate physicochemical properties, metabolic stability, and ligand residence time. This guide outlines the experimental protocols and logic required to determine if the "7-Fluoro" modification offers a superior therapeutic index compared to the "Gold Standard" Olaparib.

Compound Profiles
FeatureOlaparib (Reference Standard) 7-Fluorophthalazin-1(2H)-one (Challenger Scaffold)
Core Structure Phthalazin-1(2H)-one (Unsubstituted on ring A)7-Fluorophthalazin-1(2H)-one
Key Pharmacophore Mimics Nicotinamide (NAD+)Mimics Nicotinamide (NAD+) with electronic modulation
Binding Mode H-bonds with Gly863 & Ser904 (PARP1)Predicted H-bonds with Gly863 & Ser904; F-atom may alter pKa
Molecular Weight 434.46 g/mol (Full Drug)~164.14 g/mol (Fragment/Core)
Primary Indication BRCA-mutated Ovarian/Breast CancerNext-Gen PARP Inhibitor Design / FBDD

Part 2: Mechanistic Logic & Hypothesis

The "Warhead" Comparison: Both compounds target the catalytic domain of PARP1/2. The phthalazinone core anchors the molecule in the nicotinamide binding pocket.

  • Olaparib: The lactam group forms critical hydrogen bonds with the backbone of Gly863 and the side chain of Ser904. The rest of the molecule (fluorobenzyl-piperazine linker) extends into the solvent-exposed region to improve potency and solubility.

  • 7-Fluoro-Scaffold: The introduction of a fluorine atom at the 7-position is a bioisosteric replacement intended to:

    • Modulate Acidity: Increase the acidity of the lactam NH, potentially strengthening the H-bond with Gly863.

    • Metabolic Blockade: Block potential oxidation at the 7-position (though the 4-position is the primary linkage site).

    • Lipophilicity: Slightly increase LogP, potentially improving membrane permeability.

Visualization: PARP Binding Mechanism

PARP_Binding_Mechanism cluster_pocket PARP1 Catalytic Pocket (Nicotinamide Binding Site) cluster_inhibitor Inhibitor Core (Phthalazinone) Gly863 Gly863 (Backbone) Binding Competitive Inhibition (NAD+ Exclusion) Gly863->Binding Ser904 Ser904 (Side Chain) Ser904->Binding Hydrophobic Hydrophobic Shelf Lactam_NH Lactam NH (Donor) Lactam_NH->Gly863 H-Bond Lactam_CO Lactam C=O (Acceptor) Lactam_CO->Ser904 H-Bond Core_Ring Phthalazine Ring Core_Ring->Hydrophobic Pi-Stacking Fluoro_7 7-Fluoro Modification Fluoro_7->Lactam_NH Inductive Effect (Increases Acidity) Fluoro_7->Core_Ring Metabolic Stability Trapping PARP-DNA Trapping (Synthetic Lethality) Binding->Trapping

Caption: Mechanistic comparison of the phthalazinone core binding within the PARP1 catalytic pocket. The 7-Fluoro modification modulates the electronic properties of the lactam warhead.

Part 3: Experimental Benchmarking Protocols

To objectively compare the 7-Fluoro candidate against Olaparib, you must execute a tiered screening cascade.

Protocol A: Biochemical Potency (PARP1 Enzymatic Assay)

Objective: Determine the intrinsic


 and 

of the core scaffold vs. the full drug. Note: Expect the fragment (7-Fluoro core) to have

potency, while Olaparib has

potency. This establishes Ligand Efficiency (LE).

Methodology (HTRF - Homogeneous Time Resolved Fluorescence):

  • Reagents: Recombinant PARP1 enzyme, Biotinylated NAD+, Histone H4 substrate (Europium-labeled).

  • Dilution: Prepare 10-point serial dilutions of Olaparib (Start 1

    
    ) and 7-Fluorophthalazin-1(2H)-one (Start 100 
    
    
    
    ) in DMSO.
  • Reaction:

    • Incubate Enzyme + Inhibitor for 30 mins at RT (allows equilibrium binding).

    • Add Substrate Mix (NAD+ and Histone H4).

    • Incubate for 60 mins.

  • Detection: Add Streptavidin-XL665. Read HTRF signal (665/620 nm ratio).

  • Analysis: Fit curves using a 4-parameter logistic model.

    • Validation Criteria: Olaparib

      
       must be 
      
      
      
      .
Protocol B: Cellular Target Engagement (PARylation Assay)

Objective: Verify if the 7-Fluoro core is cell-permeable and engages the target in a complex cellular environment.

Methodology (Western Blot / ELISA):

  • Cell Line: BRCA1-deficient cells (e.g., MDA-MB-436) or HeLa cells treated with

    
     (to induce DNA damage).
    
  • Treatment: Treat cells with inhibitors for 2 hours.

  • Stimulation: Add 1 mM

    
     for 10 mins to spike PARP activity.
    
  • Lysis: Lyse cells immediately in RIPA buffer with PARG inhibitors (ADP-HPD).

  • Detection: Immunoblot for Poly(ADP-ribose) (PAR) polymers. Normalize to

    
    -actin.
    
  • Benchmark: Olaparib should abolish PAR signal at 100 nM. The 7-Fluoro core may require 10-50

    
     to show effect.
    
Protocol C: PARP-DNA Trapping (Chromatin Fractionation)

Objective: Olaparib's clinical efficacy is driven by "trapping" PARP on DNA. Does the 7-Fluoro core support this mechanism?

Methodology:

  • Treatment: Treat cells with

    
     of test compounds for 4 hours.
    
  • Fractionation: Use a subcellular protein fractionation kit to separate Soluble Nuclear Fraction from Chromatin-Bound Fraction .

  • Analysis: Western blot for PARP1 in the chromatin fraction.

  • Result Interpretation:

    • Olaparib: Massive increase in chromatin-bound PARP1 (Trapping).

    • 7-Fluoro Core: If trapping is observed, the core itself is sufficient for the conformational lock. If not, the "linker" region of Olaparib is essential for trapping.

Part 4: Data Presentation & Analysis

Summarize your findings in a comparative matrix.

MetricOlaparib 7-Fluorophthalazin-1(2H)-one Interpretation
Enzymatic

~5 nMExpect 1 - 50

Calculates Ligand Efficiency (LE).
LE (kcal/mol/atom) ~0.35Target > 0.40High LE in the core justifies optimization.
Cellular

~10 nMExpect > 50

Measures permeability/efflux.
DNA Trapping High (+++)Unknown (?)Critical for cytotoxicity in BRCA- mutants.
Solubility (PBS) Low (< 0.1 mg/mL)Moderate/HighFluorine may improve lipophilicity profile.
Workflow Visualization

Benchmarking_Workflow cluster_biochem Phase 1: Biochemical cluster_cell Phase 2: Cellular Start Start Benchmarking HTRF HTRF Enzymatic Assay (Determine IC50) Start->HTRF SPR Surface Plasmon Resonance (Determine Kd & Residence Time) Start->SPR PAR_Blot PARylation Inhibition (Western Blot) HTRF->PAR_Blot If IC50 < 100uM Decision Compare Ligand Efficiency SPR->Decision Trapping Chromatin Fractionation (Trapping Efficiency) PAR_Blot->Trapping Trapping->Decision Report Generate SAR Report Decision->Report

Caption: Step-by-step experimental workflow for benchmarking the novel scaffold against the clinical standard.

References

  • Menear, K. A., et al. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1.[1] Journal of Medicinal Chemistry. Link

  • O'Connor, M. J., et al. (2016). The PARP Inhibitor Olaparib Potentiates the Effect of the DNA Damaging Agent Methyl Methanesulfonate. Cancer Research. Link

  • Wang, Y., et al. (2021). Novel compounds useful as poly(adp-ribose) polymerase (parp) inhibitors.[1][2][3][4][5][6][7] World Intellectual Property Organization (WO2021220120A1). Link

  • Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research. Link

Sources

A Senior Application Scientist's Guide to Assessing the Specificity of 7-Fluorophthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Specificity in Drug Discovery

In the landscape of modern drug discovery, the phthalazin-1(2H)-one core is a privileged scaffold, recognized for its versatility in developing targeted therapies.[1][2] Derivatives of this structure have shown a wide array of pharmacological activities, including roles as anticancer, anti-inflammatory, and antihypertensive agents.[2][3] Notably, the phthalazinone structure is a key feature in potent inhibitors of Poly (ADP-ribose) polymerase (PARP), such as Olaparib, which have revolutionized treatment for certain cancers.[3][4][5]

7-Fluorophthalazin-1(2H)-one is a member of this promising chemical family. As with any potential therapeutic agent, its clinical success hinges not just on its potency against the intended target, but critically, on its specificity . Off-target effects are a primary cause of adverse drug reactions and clinical trial failures.[6] Therefore, a rigorous, multi-pronged assessment of a compound's specificity is not merely a regulatory hurdle but a fundamental component of understanding its mechanism of action and predicting its safety profile.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the specificity of 7-Fluorophthalazin-1(2H)-one. We will move beyond simple checklists, explaining the causality behind experimental choices and presenting a logical, self-validating workflow to build a robust specificity profile.

The Central Question: What Are We Targeting and What Are We Hitting Collaterally?

The phthalazinone scaffold is known to interact with a variety of biological targets, including but not limited to PARP, various kinases (EGFR, VEGFR-2, Aurora kinase), and phosphodiesterases (PDEs).[7][8][9] Given this promiscuity, our central directive is to determine:

  • On-Target Potency: How strongly does 7-Fluorophthalazin-1(2H)-one bind to its intended primary target(s)?

  • Off-Target Liabilities: Which other proteins, particularly within the kinome and PARP family, does it interact with, and at what concentrations?

  • Cellular Selectivity: Does the biochemical activity translate to selective target engagement within the complex milieu of a living cell?

To answer these questions, we will employ a tiered strategy, moving from broad, high-throughput screening to more focused, mechanistic validation in cellular contexts.


Phase 1: Broad Profiling - Mapping the Interaction Landscape

The initial step is to cast a wide net to identify all potential interactions, expected and unexpected. This is crucial for uncovering off-target liabilities that could lead to toxicity or confound mechanistic studies.[10]

In Vitro Kinome Scanning

Causality: The human kinome contains over 500 protein kinases, many of which share highly conserved ATP-binding sites.[11] This structural similarity makes them a frequent source of off-target interactions for ATP-competitive inhibitors. Kinome scanning is the gold standard for empirically assessing an inhibitor's selectivity across a large, diverse panel of kinases.[10]

Recommended Platform: A competition binding assay, such as Eurofins' KINOMEscan™ platform, is ideal. This method measures the thermodynamic dissociation constant (Kd) of the compound for each kinase, which is independent of ATP concentration and provides a true measure of affinity.[12]

Experimental Protocol: High-Throughput Kinome Profiling

  • Compound Preparation: Solubilize 7-Fluorophthalazin-1(2H)-one in 100% DMSO to create a high-concentration stock (e.g., 10-100 mM).

  • Assay Concentration: Submit the compound for screening at a concentration that is informative for selectivity, typically 1 µM or 10 µM. This concentration is high enough to detect meaningful off-target interactions.

  • Platform Execution: The service provider will perform the competition binding assay. In this setup, an immobilized kinase is incubated with a tagged ligand that binds to the active site. The test compound is added in competition. The amount of tagged ligand displaced is proportional to the test compound's affinity for the kinase.

  • Data Analysis: Results are typically reported as '% Control' or '% Inhibition'. A lower percentage indicates a stronger interaction. A common threshold for a "hit" is >65% inhibition or a Percent of Control <35.

Data Presentation:

The results should be summarized in a table and visualized using a TREEspot™ diagram, which maps the hits onto a dendrogram of the human kinome, providing an intuitive visual representation of selectivity.

Target Kinase Gene Symbol % Control @ 1 µM Selectivity Class
Primary Target XGENEX1.5S1
Off-Target Kinase AGENEA34.0S35
Off-Target Kinase BGENEB55.0-
Off-Target Kinase CGENEC8.0S10
... (400+ other kinases)...>90-
  • Selectivity Score (S-Score): This metric (e.g., S1, S10, S35) is often provided, indicating how many non-mutant kinases the compound binds to with a certain potency at a given concentration. A lower S-score (e.g., S1(1µM)) indicates higher selectivity.

Phase 2: In-Cell Validation - Confirming Target Engagement

Biochemical assays use purified, recombinant proteins. While essential for initial profiling, they do not account for the complexities of the cellular environment, such as ATP concentration, protein scaffolding, and compartmentalization.[13] Therefore, validating target engagement in intact cells is a critical next step.

Cellular Thermal Shift Assay (CETSA®)

Causality: The principle of CETSA is that when a ligand binds to its target protein, it generally confers thermodynamic stability, increasing the protein's resistance to heat-induced denaturation.[14] By heating cells treated with the compound across a temperature gradient and then measuring the amount of soluble target protein remaining, we can directly observe target engagement.[15][16] An increase in the melting temperature (Tagg) of a protein in the presence of the compound is strong evidence of a direct physical interaction in a physiological context.[14]

Experimental Workflow: CETSA for On- and Off-Target Validation

The workflow below describes a standard Western Blot-based CETSA protocol. This can be adapted for higher throughput methods like RT-CETSA or mass spectrometry-based thermal proteome profiling (TPP).[15]

CETSA_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_lysis Protein Extraction cluster_analysis Analysis cell_culture 1. Culture Cells to ~80% Confluency harvest 2. Harvest & Count Cells cell_culture->harvest aliquot 3. Aliquot Cells into Two Pools (Vehicle/Drug) harvest->aliquot treat_dmso 4a. Treat with Vehicle (DMSO) aliquot->treat_dmso treat_drug 4b. Treat with 7-F-Phthalazinone aliquot->treat_drug incubate 5. Incubate (e.g., 1 hr, 37°C) treat_dmso->incubate treat_drug->incubate temp_gradient 6. Aliquot each pool into PCR tubes incubate->temp_gradient heat_block 7. Heat tubes across a temperature gradient (e.g., 40°C to 70°C) temp_gradient->heat_block freeze_thaw 8. Lyse cells via Freeze-Thaw Cycles heat_block->freeze_thaw centrifuge 9. Centrifuge to pellet aggregated proteins freeze_thaw->centrifuge collect 10. Collect supernatant (soluble fraction) centrifuge->collect sds_page 11. Run SDS-PAGE collect->sds_page western 12. Western Blot for Target & Off-Target sds_page->western quantify 13. Quantify Bands & Plot Melt Curves western->quantify

Caption: Workflow for a Western Blot-based Cellular Thermal Shift Assay (CETSA).

Data Interpretation:

Plot the relative amount of soluble protein against temperature for both vehicle- and drug-treated samples. A rightward shift in the curve for the drug-treated sample indicates stabilization and target engagement. This should be performed for the primary target and for the most potent off-targets identified in the kinome scan.

Protein Target Treatment Calculated Tagg (°C) Thermal Shift (ΔTagg) Conclusion
Primary Target X Vehicle (DMSO)52.1\multirow{2}{}{+ 5.8 °C }Robust Engagement
10 µM 7-F-Phthalazinone57.9
Off-Target C Vehicle (DMSO)58.4\multirow{2}{}{+ 2.1 °C }Weak/Moderate Engagement
10 µM 7-F-Phthalazinone60.5
Off-Target A Vehicle (DMSO)61.2\multirow{2}{*}{+ 0.3 °C }No Significant Engagement
10 µM 7-F-Phthalazinone61.5

Phase 3: Unbiased Proteome-Wide Validation

While CETSA confirms engagement with hypothesized targets, it doesn't uncover unexpected ones. Chemical proteomics is an unbiased, discovery-oriented approach to identify the full spectrum of protein interactors directly from the cellular proteome.[6][17]

Affinity-Based Chemical Proteomics

Causality: This technique uses a modified version of the drug molecule as "bait" to "fish" for its binding partners from a complex cell lysate.[18] By immobilizing a derivatized 7-Fluorophthalazin-1(2H)-one onto beads, incubating with cell lysate, and then identifying the captured proteins via mass spectrometry, we can build a comprehensive, empirical target profile.[6][19]

Experimental Protocol: Compound-Centric Chemical Proteomics

  • Probe Synthesis: Synthesize an analog of 7-Fluorophthalazin-1(2H)-one that incorporates a linker and an affinity tag (e.g., biotin) or a click-chemistry handle (e.g., alkyne). The modification position must be carefully chosen to minimize disruption of the compound's binding activity.

  • Cell Culture & Lysis: Grow cells of interest (e.g., a cancer cell line where the primary target is expressed) and prepare a native cell lysate.

  • Affinity Pulldown:

    • Test Condition: Incubate lysate with beads coupled to the compound probe.

    • Competition Control: Pre-incubate lysate with an excess of the free, unmodified 7-Fluorophthalazin-1(2H)-one before adding the probe-coupled beads. True binders will be competed off the beads.

    • Negative Control: Incubate lysate with control beads (no compound).

  • Washing & Elution: Wash beads extensively to remove non-specific binders. Elute the specifically bound proteins.

  • Mass Spectrometry: Digest the eluted proteins into peptides and identify/quantify them using LC-MS/MS.

  • Data Analysis: Identify proteins that are significantly enriched in the "Test Condition" relative to both the "Competition Control" and "Negative Control".

ChemProteomics_Workflow cluster_prep Probe & Lysate Prep cluster_pulldown Affinity Pulldown cluster_analysis Analysis probe 1. Synthesize & Immobilize Biotinylated Probe lysate 2. Prepare Native Cell Lysate control_beads Control: Lysate + Control Beads lysate->control_beads test_beads Test: Lysate + Probe Beads lysate->test_beads competition_beads Competition: Lysate + Free Drug, then Probe Beads lysate->competition_beads wash 3. Wash to Remove Non-specific Binders control_beads->wash test_beads->wash competition_beads->wash elute 4. Elute Bound Proteins wash->elute ms 5. LC-MS/MS Analysis elute->ms data 6. Identify Enriched Proteins (Test vs. Controls) ms->data

Caption: Workflow for a chemical proteomics pulldown experiment.

Comparative Analysis: Benchmarking Against Known Inhibitors

To contextualize the specificity of 7-Fluorophthalazin-1(2H)-one, it must be compared against relevant alternatives. A suitable comparator would be a well-characterized phthalazinone inhibitor, such as Olaparib (a PARP inhibitor) or a known phthalazinone-based kinase inhibitor.

Parameter 7-Fluorophthalazin-1(2H)-one Comparator: Olaparib Interpretation
Primary Target(s) Hypothetical: PARP1/2PARP1/2[5]Shared primary mechanism of action.
Kinome Scan (S10 @ 1µM) Hypothetical: 3Literature Value: 5-10Suggests 7-F-Phthalazinone may have higher kinome selectivity.
CETSA Shift (ΔTagg) Hypothetical: +5.8°C for PARP1Literature Value: +4-6°C for PARP1Confirms comparable on-target engagement in cells.
Key Off-Targets Hypothetical: Kinase CLiterature Value: TankyrasesDifferent off-target profiles, implying different potential side effects.

This comparative data, combining your experimental results for 7-Fluorophthalazin-1(2H)-one with established literature data for the comparator, provides a powerful narrative about the compound's relative selectivity and potential advantages or disadvantages.

Conclusion: Synthesizing a Self-Validating Specificity Profile

Assessing the specificity of a compound like 7-Fluorophthalazin-1(2H)-one is a systematic process of building confidence through orthogonal, self-validating experiments.

  • Broad Screening (Kinome Scan) provides an unbiased map of potential interactions, identifying liabilities early.

  • Cellular Validation (CETSA) confirms which of these biochemical interactions are relevant in a physiological context, filtering out false positives.

  • Unbiased Discovery (Chemical Proteomics) validates the primary targets and can uncover entirely unexpected off-targets that screening panels might miss.

By following this comprehensive guide, researchers can build a robust, defensible specificity profile for 7-Fluorophthalazin-1(2H)-one, enabling informed decisions in the drug development process and providing a clear understanding of its biological mechanism of action. This rigorous approach is the bedrock of translating a promising chemical scaffold into a safe and effective therapeutic.

References

  • Terán, M. A. D., & Estévez, J. C. (2019). Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. European Journal of Medicinal Chemistry, 162, 331–349. [Link]

  • ResearchGate. (2015). ChemInform Abstract: Phthalazin-1(2H)-one as a Remarkable Scaffold in Drug Discovery. ResearchGate. [Link]

  • de Wispelaere, M., et al. (2024). Mechanism of action of phthalazinone derivatives against rabies virus. Antiviral Research, 224, 105838. [Link]

  • ResearchGate. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. ResearchGate. [Link]

  • Bentham Science. (2020). Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents. Bentham Science Publishers. [Link]

  • National Center for Biotechnology Information. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • Tomigahara, Y., et al. (2000). Metabolism of 7-fluoro-6-(3,4,5,6-tetrahydrophthalimido)-4-(2-propynyl)-2H-1,4-benzoxazin-3(4H)-one (S-53482, Flumioxazin) in the Rat: II. Identification of Reduced Metabolites. Journal of Agricultural and Food Chemistry, 48(4), 1367–1374. [Link]

  • Terán, M. A. D., & Estévez, J. C. (2015). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European Journal of Medicinal Chemistry, 90, 68–92. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]

  • National Center for Biotechnology Information. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. PubMed Central. [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. MtoZ Biolabs. [Link]

  • de Oliveira, T. M. F., et al. (2020). Evaluation of phthalazinone phosphodiesterase inhibitors with improved activity and selectivity against Trypanosoma cruzi. Journal of Antimicrobial Chemotherapy, 75(4), 920–928. [Link]

  • Lord, C. J., & Ashworth, A. (2022). Opinion: PARP inhibitors in cancer—what do we still need to know? Open Biology, 12(7), 220118. [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Taylor & Francis Online. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. [Link]

  • National Center for Biotechnology Information. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. PubMed Central. [Link]

  • Bionity. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support. Bionity. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery. [Link]

  • ResearchGate. (2008). Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. ResearchGate. [Link]

  • YouTube. (2023). Round-table discussion on PARP inhibitor. YouTube. [Link]

  • Oxford Academic. (2017). PARP inhibitors as precision medicine for cancer treatment. Oxford Academic. [Link]

  • ACS Publications. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

  • Drug Target Review. (2016). Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. Drug Target Review. [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]

  • Frontiers. (2021). Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies. Frontiers in Chemistry. [Link]

  • National Center for Biotechnology Information. (2021). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. PubMed Central. [Link]

  • Annual Reviews. (2021). Mechanism of Action of PARP Inhibitors. Annual Review of Cancer Biology. [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]

  • Royal Society of Chemistry. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports. [Link]

  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]

  • Annual Reviews. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry. [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Fluorophthalazin-1(2H)-one
Reactant of Route 2
7-Fluorophthalazin-1(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.